1-Ethoxy-3-fluorobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-ethoxy-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWCZZMOTBWUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196621 | |
| Record name | Benzene, 1-ethoxy-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458-03-7 | |
| Record name | 1-Ethoxy-3-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-ethoxy-3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-ethoxy-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Ethoxy-3-fluorobenzene CAS number and properties
An In-depth Technical Guide to 1-Ethoxy-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on this compound (CAS Number: 458-03-7), a key intermediate in the synthesis of pharmaceuticals and advanced materials. Its unique molecular structure, featuring both an ethoxy group and a fluorine atom, makes it a valuable building block in medicinal chemistry for enhancing biological activity and metabolic stability.[1]
Core Properties and Identification
This compound, also known as 3-fluorophenetole, is an aromatic ether. The presence of the fluorine atom significantly influences the molecule's electronic properties, which can be leveraged in the design of novel compounds.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Unit | Source |
| Identifiers | |||
| CAS Number | 458-03-7 | - | [1] |
| Molecular Formula | C₈H₉FO | - | [1] |
| Molecular Weight | 140.16 | g/mol | [1] |
| InChI Key | UWWCZZMOTBWUAB-UHFFFAOYSA-N | - | [2] |
| Physical Properties | |||
| Normal Boiling Point | 435.79 | K | [2] |
| Enthalpy of Vaporization (ΔvapH°) | 37.93 | kJ/mol | [2] |
| Enthalpy of Fusion (ΔfusH°) | 14.40 | kJ/mol | [2] |
| McGowan's Characteristic Volume (McVol) | 107.460 | ml/mol | [2] |
| Thermochemical Properties | |||
| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -4269.40 | kJ/mol | [2] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -311.72 | kJ/mol | [2] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -180.55 | kJ/mol | [2] |
| Pharmacokinetic-related Properties | |||
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.224 | - | [2] |
| Water Solubility (log10WS) | -2.34 | mol/l | [2] |
Synthesis of this compound
The primary method for synthesizing this compound is through the Williamson ether synthesis. This well-established Sₙ2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 3-fluorophenol reacts with an ethylating agent.
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of this compound from 3-fluorophenol and iodoethane.
Materials:
-
3-Fluorophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Iodoethane (CH₃CH₂I)
-
Acetone, anhydrous
-
Hydrochloric Acid (HCl), 1 M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-fluorophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.
-
Addition of Ethylating Agent: Add iodoethane (1.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.
-
Work-up - Extraction: To the resulting residue, add deionized water. Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Work-up - Washing: Combine the organic layers and wash sequentially with 1 M HCl, deionized water, and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a colorless liquid.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.
Caption: Williamson Ether Synthesis Workflow for this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing vapors or mist. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.
Applications in Research and Development
This compound is a versatile intermediate with significant applications in several areas of chemical research and development:
-
Pharmaceutical Development: It serves as a crucial building block for the synthesis of complex pharmaceutical compounds, particularly those targeting neurological disorders. The incorporation of fluorine can enhance the metabolic stability and bioavailability of drug candidates.[1]
-
Agrochemicals: This compound is utilized in the creation of advanced pesticides and herbicides, where the fluoro- and ethoxy- groups can contribute to the molecule's efficacy and environmental profile.[1]
-
Material Science: It is used in the formulation of specialty polymers and coatings. The presence of the fluorobenzene moiety can enhance properties such as chemical resistance and thermal stability.[1]
As a key intermediate, this compound enables the development of novel fluorinated compounds, which are of increasing importance in medicinal chemistry.[1]
References
An In-depth Technical Guide to the Synthesis of 1-Ethoxy-3-fluorobenzene from 3-Fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-ethoxy-3-fluorobenzene from 3-fluorophenol. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. This document includes detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate understanding and replication of the synthesis.
Reaction Principle: The Williamson Ether Synthesis
The synthesis of this compound from 3-fluorophenol is achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] In the first step, a base is used to deprotonate the hydroxyl group of 3-fluorophenol, forming a more nucleophilic 3-fluorophenoxide ion. This is a crucial step as alcohols themselves are generally weak nucleophiles.[3] In the second step, the 3-fluorophenoxide ion acts as a nucleophile and attacks the electrophilic carbon of an ethylating agent, such as ethyl iodide or ethyl bromide, displacing the halide leaving group and forming the desired ether, this compound.
For a successful Williamson ether synthesis, primary alkyl halides are preferred as the electrophile to minimize competing elimination reactions, which can be significant with secondary and tertiary alkyl halides.[2]
Experimental Protocol
This section details the laboratory procedure for the synthesis of this compound.
2.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 3-Fluorophenol | C₆H₅FO | 112.10 | 1.0 eq |
| Ethyl Iodide | C₂H₅I | 155.97 | 1.2 eq |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 eq |
| Acetone | C₃H₆O | 58.08 | Anhydrous, sufficient volume |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | For washing |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying |
2.2. Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluorophenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add a sufficient amount of anhydrous acetone to the flask to ensure efficient stirring of the suspension.
-
Addition of Ethylating Agent: To the stirred suspension, add ethyl iodide (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium iodide byproduct and wash the solid with a small amount of acetone.
-
Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation to yield the pure product.
Quantitative Data
| Parameter | Value | Reference |
| Yield | Typically 85-95% | General expectation for Williamson ether synthesis.[1] |
| Refractive Index (nD25) | 1.4823 | [4] |
Spectroscopic Data
4.1. ¹H NMR (Proton Nuclear Magnetic Resonance)
-
A triplet corresponding to the methyl protons (-OCH₂CH ₃) is expected around δ 1.4 ppm.
-
A quartet corresponding to the methylene protons (-OCH ₂CH₃) is expected around δ 4.0 ppm.
-
A complex multiplet pattern for the aromatic protons is expected in the range of δ 6.6-7.3 ppm.
4.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
The methyl carbon (-OCH₂C H₃) signal is expected around δ 15 ppm.
-
The methylene carbon (-OC H₂CH₃) signal is expected around δ 64 ppm.
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Aromatic carbon signals will appear in the region of δ 102-165 ppm. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound from 3-fluorophenol. By following the detailed protocol and purification procedures outlined in this guide, researchers can consistently obtain the desired product in high yield and purity. The provided spectroscopic data serves as a benchmark for product characterization.
References
1-Ethoxy-3-fluorobenzene chemical structure and IUPAC name
An In-depth Technical Guide to 1-Ethoxy-3-fluorobenzene
This guide provides a comprehensive overview of this compound, a versatile aromatic ether with significant applications in various scientific and industrial fields. It is intended for researchers, scientists, and professionals in drug development and material science.
Chemical Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is also known by synonyms such as 3-Fluorophenetole and m-Fluorophenetole.[1]
The chemical structure is characterized by a benzene ring substituted with an ethoxy group (-OCH2CH3) and a fluorine atom at positions 1 and 3, respectively.
Structural Identifiers:
-
Molecular Weight: 140.16 g/mol [1]
-
SMILES: CCOc1cccc(F)c1[2]
-
InChI Key: UWWCZZMOTBWUAB-UHFFFAOYSA-N[2]
Physicochemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Unit | Source |
| Thermodynamic Properties | |||
| Standard liquid enthalpy of combustion (ΔcH°liquid) | -4269.40 | kJ/mol | NIST[2] |
| Enthalpy of vaporization (ΔvapH°) | 37.93 | kJ/mol | Joback Calculated[2] |
| Enthalpy of fusion (ΔfusH°) | 14.40 | kJ/mol | Joback Calculated[2] |
| Standard Gibbs free energy of formation (ΔfG°) | -180.55 | kJ/mol | Joback Calculated[2] |
| Enthalpy of formation at standard conditions (ΔfH°gas) | -311.72 | kJ/mol | Joback Calculated[2] |
| Physical Properties | |||
| Normal Boiling Point (Tboil) | 435.79 | K | Joback Calculated[2] |
| McGowan's characteristic volume (McVol) | 107.460 | ml/mol | McGowan Calculated[2] |
| Partition and Solubility | |||
| Octanol/Water partition coefficient (logPoct/wat) | 2.224 | Crippen Calculated[2] | |
| Log10 of Water solubility (log10WS) | -2.34 | mol/l | Crippen Calculated[2] |
Applications and Research Interest
This compound is a key building block in several areas of chemical synthesis due to the unique properties conferred by the fluorine and ethoxy groups.[1][3] Its structure allows for enhanced reactivity, making it valuable for creating more complex molecules.[1][3]
A logical diagram of its primary application areas is presented below.
Caption: Key application areas of this compound.
The primary uses include:
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of pharmaceuticals, especially for drugs targeting neurological disorders.[3] The inclusion of fluorine is significant in medicinal chemistry for improving biological activity and metabolic stability.[1][3]
-
Material Science: The compound is utilized in formulating specialty polymers and coatings to enhance material properties like flexibility and chemical resistance.[1][3]
-
Agricultural Chemicals: It is a component in the creation of agrochemicals such as pesticides and herbicides.[3]
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the Williamson ether synthesis.
Reaction: 3-Fluorophenol reacts with an ethylating agent, such as ethyl iodide, in the presence of a base to form this compound.
Detailed Protocol (based on literature procedure):
-
Reactants:
-
3-Fluorophenol
-
Ethyl Iodide
-
A suitable base (e.g., Potassium Carbonate)
-
A suitable solvent (e.g., Acetone)
-
-
Procedure: a. To a solution of 3-fluorophenol in the solvent, add the base. b. Stir the mixture at room temperature. c. Add ethyl iodide dropwise to the reaction mixture. d. Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC). e. After the reaction is complete, cool the mixture to room temperature. f. Filter the mixture to remove the solid base. g. Remove the solvent under reduced pressure. h. Purify the crude product, typically by distillation, to obtain pure this compound.
The following workflow diagram illustrates this synthesis process.
Caption: Synthesis workflow for this compound.
Further Reactions: Nitration
This compound can undergo further electrophilic aromatic substitution reactions. For instance, it can be reacted with nitric acid to produce 2-ethoxy-4-fluoronitrobenzene. The ethoxy group is an activating, ortho-para directing group, while the fluoro group is a deactivating, ortho-para director. The substitution pattern is influenced by the interplay of these electronic effects.
References
Spectroscopic Profile of 1-Ethoxy-3-fluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Ethoxy-3-fluorobenzene, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this document presents a detailed analysis based on established principles of spectroscopy and data from analogous compounds. The information herein is intended to serve as a robust reference for the identification, characterization, and quality control of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic theory.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.25 | td | 1H | J ≈ 8.5, 6.0 Hz | H-5 |
| ~6.70 | ddd | 1H | J ≈ 8.5, 2.5, 1.0 Hz | H-6 |
| ~6.65 | ddd | 1H | J ≈ 10.0, 2.5, 1.0 Hz | H-2 |
| ~6.60 | td | 1H | J ≈ 8.5, 2.5 Hz | H-4 |
| 4.04 | q | 2H | J = 7.0 Hz | -OCH₂CH₃ |
| 1.42 | t | 3H | J = 7.0 Hz | -OCH₂CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~163.5 (d, ¹JCF ≈ 245 Hz) | C-3 |
| ~160.0 (d, ³JCF ≈ 3 Hz) | C-1 |
| ~130.5 (d, ³JCF ≈ 10 Hz) | C-5 |
| ~108.0 (d, ²JCF ≈ 21 Hz) | C-2 |
| ~107.5 (d, ⁴JCF ≈ 1 Hz) | C-6 |
| ~102.0 (d, ²JCF ≈ 25 Hz) | C-4 |
| ~63.5 | -OCH₂CH₃ |
| ~14.5 | -OCH₂CH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2980-2850 | Medium-Strong | Aliphatic C-H Stretch |
| ~1615, 1590, 1490 | Medium-Strong | Aromatic C=C Bending |
| ~1260 | Strong | Aryl C-O Stretch |
| ~1150 | Strong | C-F Stretch |
| ~1040 | Strong | Alkyl C-O Stretch |
Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 140 | 100 | [M]⁺ (Molecular Ion) |
| 112 | 80 | [M - C₂H₄]⁺ |
| 95 | 40 | [M - OC₂H₅]⁺ |
| 83 | 30 | [C₆H₄F]⁺ |
| 77 | 20 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Parameters: A 500 MHz NMR spectrometer is utilized for both ¹H and ¹³C NMR analysis.
-
¹H NMR: The spectrum is acquired with a pulse angle of 30°, a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are typically averaged.
-
¹³C NMR: The spectrum is recorded with proton decoupling. A pulse angle of 45°, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds are employed. Approximately 1024 scans are accumulated to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates.
Instrumentation and Parameters: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is acquired prior to the sample measurement and automatically subtracted from the sample spectrum. Typically, 16 scans are co-added at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Instrumentation and Parameters: An electron ionization (EI) mass spectrometer is used for the analysis. The sample is introduced via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization: Electron ionization is performed at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions.
-
Detection: The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-400 amu.
Visualizations
The following diagrams illustrate the key relationships and workflows in the spectroscopic analysis of this compound.
A Technical Guide to 1-Ethoxy-3-fluorobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethoxy-3-fluorobenzene is an aromatic organic compound that serves as a key intermediate in the synthesis of a variety of more complex molecules. Characterized by a benzene ring substituted with an ethoxy group and a fluorine atom at the meta-position, this compound is of significant interest in the fields of pharmaceutical development, agrochemical research, and materials science. The presence of the fluorine atom can impart unique properties to downstream compounds, such as increased metabolic stability and enhanced biological activity, making this compound a valuable building block for medicinal chemists. This guide provides a concise overview of its core physicochemical properties, a generalized synthesis protocol, and its primary applications.
Core Properties and Formula
The fundamental properties of this compound are summarized below. This data is essential for its application in chemical synthesis, enabling precise control over reaction conditions and purification processes.
| Property | Value | Source(s) |
| Molecular Formula | C8H9FO | [1] |
| Molecular Weight | 140.155 g/mol | [2] |
| CAS Number | 458-03-7 | [1] |
| Density | 1.0±0.1 g/cm³ | [2] |
| Boiling Point | 155.7±13.0 °C at 760 mmHg | [2] |
| Melting Point | -27.5 °C | [2] |
| Flash Point | 51.3±12.1 °C | [2] |
| Refractive Index | 1.471 | [3] |
| Synonyms | 3-Fluorophenetole, m-Fluorophenetole | [1] |
Molecular Structure and Identification
The relationship between the molecular formula and its structural components is crucial for understanding its reactivity.
Synthesis Protocol: Williamson Ether Synthesis
This compound is commonly synthesized via the Williamson ether synthesis. This method involves the reaction of a phenoxide ion with an ethylating agent. The following is a generalized experimental protocol.
Principle
The phenolic hydroxyl group of 3-fluorophenol is deprotonated by a weak base to form the more nucleophilic 3-fluorophenoxide. This phenoxide then undergoes a nucleophilic substitution (SN2) reaction with an ethyl halide (e.g., ethyl iodide) to form the desired ether.
Materials
-
3-Fluorophenol
-
Ethyl iodide (or ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (or other suitable polar aprotic solvent)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Procedure
-
Reaction Setup : To a dry round-bottom flask containing a magnetic stir bar, add 3-fluorophenol (1.0 equivalent) and anhydrous potassium carbonate (approximately 1.5-2.0 equivalents).
-
Solvent Addition : Add anhydrous acetone to the flask until a stirrable suspension is formed.
-
Addition of Ethylating Agent : Slowly add ethyl iodide (1.1-1.2 equivalents) to the reaction mixture.
-
Reaction : Fit the flask with a reflux condenser and heat the mixture to reflux (acetone boils at ~56°C). Maintain the reflux with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up :
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetone using a rotary evaporator.
-
To the resulting residue, add deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with 1 M NaOH (to remove any unreacted phenol), deionized water, and finally with brine.
-
-
Drying and Isolation : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification : The crude this compound can be purified further by vacuum distillation if necessary.
Applications in Research and Development
Due to its specific chemical structure, this compound is a versatile intermediate with applications in several key areas:
-
Pharmaceutical Development : It serves as a precursor for active pharmaceutical ingredients (APIs), particularly in the development of drugs targeting neurological disorders. The fluorine atom can enhance properties like lipophilicity and metabolic stability, which are critical for drug efficacy.
-
Agrochemicals : The compound is used in the synthesis of novel pesticides and herbicides. Fluorinated organic molecules often exhibit higher potency and better environmental persistence profiles.
-
Materials Science : In this field, it is used in the formulation of specialty polymers and coatings. The incorporation of fluorinated moieties can improve the chemical resistance, thermal stability, and other physical properties of materials.
References
An In-depth Technical Guide on the Reactivity of the Ethoxy Group in 1-Ethoxy-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the ethoxy group in 1-ethoxy-3-fluorobenzene, a compound of interest in medicinal chemistry and materials science. The presence of both an activating ethoxy group and a deactivating fluoro group on the benzene ring presents a unique electronic environment that governs the regioselectivity and reactivity of various transformations. This document details the outcomes of key reactions, supported by experimental data and spectroscopic analysis, to serve as a valuable resource for professionals in drug development and chemical research.
Electrophilic Aromatic Substitution
The benzene ring of this compound is susceptible to electrophilic attack, with the directing effects of the ethoxy and fluoro substituents dictating the position of substitution. The ethoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density via the inductive effect; however, it also acts as an ortho, para-director through resonance. The interplay of these effects determines the product distribution in electrophilic aromatic substitution reactions.
Nitration
The nitration of this compound provides a clear example of the directing influence of the substituents.
Experimental Protocol: Nitration of this compound
A solution of this compound in a suitable solvent is cooled to 0-5°C. A nitrating mixture, typically a combination of nitric acid and sulfuric acid, is added dropwise while maintaining the low temperature. After the addition is complete, the reaction is allowed to proceed for a specified time before being quenched with ice water. The product is then extracted with an organic solvent, washed, dried, and purified by chromatography or recrystallization.
A known reaction involves the nitration of 3-fluoro-ethoxy benzene with nitric acid to yield 2-ethoxy-4-fluoronitrobenzene. This indicates a preferential substitution at the position ortho to the ethoxy group and para to the fluorine atom.
Table 1: Quantitative Data for the Nitration of this compound
| Product Name | Reagents | Conditions | Yield | Melting Point (°C) |
| 2-Ethoxy-4-fluoronitrobenzene | Nitric Acid | - | - | 28-30 |
Logical Relationship of Directing Groups in Nitration
Caption: Directing effects of the ethoxy and fluoro groups in the nitration of this compound.
Metallation
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The ethoxy group, with its Lewis basic oxygen atom, can act as a directed metalation group, facilitating deprotonation at an adjacent ortho position by an organolithium reagent.
Experimental Workflow: General Protocol for ortho-Lithiation
This compound would be dissolved in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere. The solution is then cooled to a low temperature, typically -78°C. An organolithium reagent, such as n-butyllithium or sec-butyllithium, is added dropwise. The reaction is stirred for a period to allow for the formation of the ortho-lithiated species. Subsequently, an electrophile is added to quench the reaction and introduce the desired functional group.
While specific experimental data for the ortho-lithiation of this compound is not available, the ethoxy group is a known directing group for this transformation. The most likely position for lithiation would be C2, which is ortho to the ethoxy group.
Workflow for Directed ortho-Metalation
Caption: Generalized experimental workflow for the directed ortho-metalation of this compound.
Cleavage of the Ethoxy Group
The ether linkage in this compound can be cleaved under strong acidic conditions, typically with hydrogen halides such as hydrogen bromide (HBr) or hydrogen iodide (HI). This reaction proceeds via a nucleophilic substitution mechanism.
General Mechanism of Ether Cleavage
The reaction is initiated by the protonation of the ether oxygen by the strong acid, forming a good leaving group (ethanol). Subsequently, the halide anion (Br- or I-) acts as a nucleophile and attacks the ethyl group in an SN2 reaction, leading to the formation of 3-fluorophenol and the corresponding ethyl halide. Due to the stability of the sp2-hybridized phenyl cation, cleavage of the aryl-oxygen bond is highly disfavored.
Table 2: Expected Products from Ether Cleavage
| Reactant | Reagent | Expected Products |
| This compound | HBr (conc.) | 3-Fluorophenol, Ethyl bromide |
| This compound | HI (conc.) | 3-Fluorophenol, Ethyl iodide |
Specific experimental protocols and quantitative yields for the cleavage of this compound are not detailed in available literature.
Signaling Pathway for Acid-Catalyzed Ether Cleavage
Caption: Reaction pathway for the acid-catalyzed cleavage of the ethoxy group in this compound.
Spectroscopic Data
Detailed spectroscopic data for this compound is crucial for its characterization and for monitoring chemical transformations. While a comprehensive public database is lacking, the following table summarizes expected and reported physicochemical properties.
Table 3: Physicochemical and Spectroscopic Properties of this compound
| Property | Value |
| CAS Number | 458-03-7 |
| Molecular Formula | C8H9FO |
| Molecular Weight | 140.16 g/mol |
| Refractive Index (nD25) | 1.4823 |
| 1H NMR | Expected signals for ethoxy group (triplet and quartet) and aromatic protons. |
| 13C NMR | Expected signals for ethoxy carbons and aromatic carbons, with C-F couplings. |
| Mass Spectrometry | Expected molecular ion peak (M+) at m/z = 140. |
| Infrared Spectroscopy | Expected characteristic C-O-C and C-F stretching vibrations. |
Note: Experimentally obtained spectra for this compound are not widely available in public repositories.
Conclusion
The reactivity of the ethoxy group in this compound is primarily centered around its influence on electrophilic aromatic substitution and its susceptibility to cleavage under strong acidic conditions. The ethoxy group strongly directs incoming electrophiles to the ortho and para positions, with the C2 position being particularly activated. While the potential for directed ortho-metalation at the C2 position exists, specific experimental validation for this substrate is needed. The ethoxy group itself can be cleaved to yield 3-fluorophenol, providing a route to further functionalization of the phenolic hydroxyl group. This guide summarizes the known and predicted reactivity of this compound, highlighting the need for further experimental investigation to fully characterize its chemical behavior and unlock its potential in synthetic applications.
An In-depth Technical Guide to Electrophilic Aromatic Substitution on 1-Ethoxy-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and expected outcomes of electrophilic aromatic substitution (EAS) reactions on 1-ethoxy-3-fluorobenzene. This information is critical for professionals in drug development and organic synthesis who utilize substituted aromatic compounds as building blocks for complex molecules. This document outlines the directing effects of the ethoxy and fluoro substituents, predicts the regioselectivity of common EAS reactions, and provides adaptable experimental protocols.
Core Principles: Directing Effects in this compound
The regioselectivity of electrophilic aromatic substitution on this compound is governed by the interplay of the electronic effects of the two substituents. Both the ethoxy and the fluoro group are ortho, para-directors. However, their influence on the reaction rate and the distribution of isomers is a result of a combination of inductive and resonance effects.
The ethoxy group (-OCH₂CH₃) is a strongly activating substituent. Its activating nature stems from the potent electron-donating resonance effect (+M) of the oxygen atom, which enriches the electron density of the aromatic ring, particularly at the ortho and para positions. This increased nucleophilicity makes the ring more susceptible to attack by electrophiles.
The fluoro group (-F) , on the other hand, is a deactivating substituent, yet it also directs incoming electrophiles to the ortho and para positions. Its deactivating character is due to the strong electron-withdrawing inductive effect (-I) of the highly electronegative fluorine atom, which reduces the overall electron density of the ring. However, the fluorine atom can also donate a lone pair of electrons through resonance (+M), which stabilizes the carbocation intermediate (arenium ion) formed during attack at the ortho and para positions.
In this compound, the powerful activating and directing effect of the ethoxy group is expected to dominate the weaker deactivating effect of the fluorine atom. Therefore, the positions most susceptible to electrophilic attack will be those that are ortho and para to the ethoxy group.
Predicted Regioselectivity in Key Electrophilic Aromatic Substitution Reactions
Due to the lack of specific experimental data for this compound in the reviewed literature, the following tables present predicted isomer distributions based on established principles of substituent effects and data from analogous compounds, such as anisole and its substituted derivatives. The position numbering is as follows: C1 is attached to the ethoxy group, and C3 is attached to the fluoro group. The primary sites of substitution are predicted to be C2, C4, and C6, which are ortho and para to the strongly activating ethoxy group. Substitution at C5 is considered unlikely due to being meta to the ethoxy group. Steric hindrance from the ethoxy group may slightly disfavor substitution at the C2 and C6 positions compared to the C4 position.
Nitration
Nitration is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile.
| Product Isomer | Position of Nitration | Predicted Distribution (%) |
| 2-Nitro-1-ethoxy-3-fluorobenzene | C2 | 30-40 |
| 4-Nitro-1-ethoxy-3-fluorobenzene | C4 | 50-60 |
| 6-Nitro-1-ethoxy-3-fluorobenzene | C6 | 5-10 |
| 5-Nitro-1-ethoxy-3-fluorobenzene | C5 | < 5 |
Halogenation (Bromination)
Bromination is commonly performed using bromine (Br₂) with a Lewis acid catalyst, such as FeBr₃.
| Product Isomer | Position of Bromination | Predicted Distribution (%) |
| 2-Bromo-1-ethoxy-3-fluorobenzene | C2 | 25-35 |
| 4-Bromo-1-ethoxy-3-fluorobenzene | C4 | 60-70 |
| 6-Bromo-1-ethoxy-3-fluorobenzene | C6 | < 5 |
| 5-Bromo-1-ethoxy-3-fluorobenzene | C5 | < 2 |
Friedel-Crafts Acylation
Friedel-Crafts acylation involves the introduction of an acyl group (R-C=O) using an acyl halide or anhydride with a Lewis acid catalyst, typically AlCl₃. Due to the steric bulk of the acylating agent and the resulting acylium ion, substitution at the less hindered para position is strongly favored.
| Product Isomer (e.g., Acetylation) | Position of Acylation | Predicted Distribution (%) |
| 1-(2-Ethoxy-6-fluorophenyl)ethanone | C2 | < 5 |
| 1-(4-Ethoxy-2-fluorophenyl)ethanone | C4 | > 90 |
| 1-(2-Ethoxy-4-fluorophenyl)ethanone | C6 | < 5 |
Experimental Protocols
The following are general experimental protocols that can be adapted for the electrophilic aromatic substitution of this compound. Researchers should optimize these procedures for their specific needs and exercise appropriate safety precautions.
General Protocol for Nitration
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid. Maintain the temperature below 10 °C.
-
Reaction: Dissolve this compound in a suitable solvent (e.g., dichloromethane or acetic acid). Slowly add the pre-cooled nitrating mixture to the solution of the substrate while maintaining the temperature between 0 and 5 °C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. If a solid precipitates, it can be collected by vacuum filtration. Otherwise, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with water, a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
General Protocol for Bromination
-
Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add this compound and a suitable solvent (e.g., dichloromethane or carbon tetrachloride).
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃).
-
Bromine Addition: Slowly add a solution of bromine in the same solvent from the dropping funnel. The reaction is often exothermic and may require cooling.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC or GC.
-
Work-up: Quench the reaction by adding a solution of sodium bisulfite to destroy any unreacted bromine. Separate the organic layer.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
General Protocol for Friedel-Crafts Acylation
-
Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Acylium Ion Formation: Cool the suspension in an ice bath and slowly add the acyl chloride or acid anhydride.
-
Substrate Addition: Slowly add a solution of this compound in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature or with heating, monitoring its progress by TLC or GC.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Purification: Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. The product can be purified by column chromatography, recrystallization, or distillation.
Conclusion
The electrophilic aromatic substitution of this compound is predicted to be a highly regioselective process, primarily governed by the strong activating and ortho, para-directing effect of the ethoxy group. The major products are expected to be the result of substitution at the C4 (para to the ethoxy group) and C2 (ortho to the ethoxy group) positions, with the para isomer likely predominating, especially in sterically demanding reactions like Friedel-Crafts acylation. While the provided experimental protocols offer a solid starting point, optimization will be necessary to achieve high yields and selectivity for specific applications in research and drug development. Further experimental studies are warranted to provide precise quantitative data on the isomer distributions for various electrophilic aromatic substitution reactions on this particular substrate.
An In-depth Technical Guide to the Solubility of 1-Ethoxy-3-fluorobenzene in Organic Solvents
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-Ethoxy-3-fluorobenzene (CAS No: 458-03-7). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its physicochemical properties to predict solubility behavior in various organic solvents. Furthermore, it details a standard experimental protocol for the gravimetric determination of solubility, a method widely applicable for such compounds. This guide is intended to support research and development activities where this compound is utilized as a key intermediate or building block.
Introduction
This compound is an aromatic ether that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring both an ethoxy group and a fluorine atom, imparts unique reactivity and physicochemical properties that are of significant interest in medicinal chemistry.[1] An understanding of its solubility in organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This guide synthesizes available information and provides a framework for its practical application in a laboratory setting.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 458-03-7 | [1][2] |
| Molecular Formula | C8H9FO | [1][2] |
| Molecular Weight | 140.15 g/mol | [2] |
| Synonyms | 3-Fluorophenetole | [1] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.224 (Calculated) | [2] |
| Water Solubility (log10WS) | -2.34 (Calculated, in mol/L) | [2] |
| Normal Boiling Point (Tboil) | 435.79 K (162.64 °C) (Calculated) | [2] |
The calculated octanol/water partition coefficient (logP) of 2.224 suggests that this compound is significantly more soluble in nonpolar, lipophilic environments than in water.[2] The calculated water solubility is correspondingly low.[2]
Qualitative Solubility Profile
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected. The ether oxygen can act as a hydrogen bond acceptor, and the overall polarity is compatible with alcohols.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): Good solubility is anticipated due to dipole-dipole interactions and the compound's moderate polarity.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Good solubility is expected due to the predominance of the nonpolar benzene ring and ethoxy group, allowing for favorable van der Waals interactions.
-
Aqueous Solutions: As indicated by the calculated water solubility, it is expected to be poorly soluble in water.[2]
This qualitative assessment is supported by the general solubility characteristics of structurally similar compounds like 1-bromo-3-fluorobenzene, which also exhibits a preference for organic solvents over aqueous media.[3]
Experimental Protocol for Solubility Determination: Gravimetric Method
For researchers requiring precise solubility data, the gravimetric method is a reliable and widely used technique.[4] The following protocol outlines the steps for determining the solubility of this compound in a given organic solvent.
4.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance
-
Thermostatically controlled water bath or shaker
-
Sealed vials or flasks
-
Calibrated thermometer
-
Syringe with a filter attachment
-
Pre-weighed sample containers (e.g., glass vials)
-
Vacuum oven
4.2. Experimental Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Place the sealed vial in a thermostatically controlled water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Cease agitation and allow the vial to rest in the water bath for several hours to permit the undissolved solid to settle, leaving a clear supernatant.
-
Sampling: Carefully withdraw a known mass or volume of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles. The syringe should be pre-heated or pre-cooled to the experimental temperature to avoid precipitation or evaporation.
-
Solvent Evaporation: Transfer the sampled solution to a pre-weighed container. Evaporate the solvent in a vacuum oven at a moderate temperature until the solid this compound reaches a constant weight.
-
Calculation: The solubility can be calculated in various units, such as grams of solute per 100 grams of solvent or mole fraction.
The workflow for this experimental procedure is illustrated in the diagram below.
Caption: Workflow for the gravimetric determination of solubility.
Logical Relationship of Solubility Factors
The solubility of this compound is governed by the interplay between its molecular structure and the properties of the solvent, as well as external conditions. The following diagram illustrates these relationships.
Caption: Interplay of factors governing solubility.
Conclusion
While direct, quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible literature, its physicochemical properties strongly suggest good solubility in common polar aprotic, polar protic, and nonpolar organic solvents, and poor solubility in water. For applications requiring precise solubility values, a standardized gravimetric method has been outlined. This guide provides a foundational understanding for researchers and professionals working with this important chemical intermediate, enabling more informed decisions in process development and chemical synthesis.
References
Physical and chemical properties of 1-Ethoxy-3-fluorobenzene
An In-depth Technical Guide to 1-Ethoxy-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an aromatic ether that serves as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the presence of both an electron-donating ethoxy group and an electron-withdrawing fluorine atom, make it a valuable intermediate in the development of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its applications, particularly within the pharmaceutical and materials science sectors.
Core Properties of this compound
The compound, also known as 3-Fluorophenetole, is distinguished by its specific molecular structure which dictates its physical behavior and chemical reactivity.[1][2]
| Identifier | Value | Source |
| CAS Number | 458-03-7 | [1][2][3] |
| Molecular Formula | C₈H₉FO | [1][2][3] |
| Molecular Weight | 140.15 g/mol | [3] |
| InChI Key | UWWCZZMOTBWUAB-UHFFFAOYSA-N | [3] |
| SMILES | CCOc1cccc(F)c1 | [3] |
Physical Properties
The physical characteristics of this compound are summarized below. These properties are essential for handling, storage, and reaction setup.
| Property | Value | Unit | Source |
| Normal Boiling Point (Tboil) | 435.79 | K | Joback Calculated Property[3] |
| Normal Melting Point (Tfus) | 227.13 | K | Joback Calculated Property[3] |
| Critical Temperature (Tc) | 639.14 | K | Joback Calculated Property[3] |
| Critical Pressure (Pc) | 3333.53 | kPa | Joback Calculated Property[3] |
| Refractive Index (nD25) | 1.4823 |
Chemical and Thermodynamic Properties
These properties provide insight into the compound's stability, solubility, and behavior in various chemical environments.
| Property | Value | Unit | Source |
| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -4269.40 | kJ/mol | NIST[3] |
| Enthalpy of Vaporization (ΔvapH°) | 37.93 | kJ/mol | Joback Calculated Property[3] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.224 | Crippen Calculated Property[3] | |
| Water Solubility (log10WS) | -2.34 | mol/l | Crippen Calculated Property[3] |
Spectroscopic Profile
Spectroscopic analysis is critical for the identification and characterization of this compound. The following table outlines the expected spectral data based on its molecular structure.
| Spectroscopy | Expected Features |
| ¹H NMR | - Aromatic Protons (4H): Multiplets in the range of δ 6.5-7.3 ppm. The fluorine atom will cause complex splitting patterns. - Ethoxy Methylene Protons (-OCH₂-): Quartet around δ 4.0 ppm. - Ethoxy Methyl Protons (-CH₃): Triplet around δ 1.4 ppm. |
| ¹³C NMR | - Aromatic Carbons (6C): Peaks between δ 100-165 ppm. The carbon attached to fluorine (C-F) will show a large coupling constant. The carbon attached to the ethoxy group (C-O) will be significantly downfield. - Ethoxy Methylene Carbon (-OCH₂-): Peak around δ 63 ppm. - Ethoxy Methyl Carbon (-CH₃): Peak around δ 15 ppm. |
| IR Spectroscopy | - C-O-C Stretch (Ether): Strong absorption around 1200-1250 cm⁻¹. - C-F Stretch: Strong absorption around 1100-1200 cm⁻¹. - Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. - sp² C-H Stretch: Peaks just above 3000 cm⁻¹. - sp³ C-H Stretch: Peaks just below 3000 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): Peak at m/z = 140.16. |
Chemical Reactivity and Applications
This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The fluorine atom enhances metabolic stability and binding affinity in drug candidates, while the ethoxy group provides a site for further functionalization.[1][2]
The molecule's reactivity in electrophilic aromatic substitution is influenced by both substituents. The ethoxy group is an activating, ortho-, para-director by resonance, while the fluorine atom is a deactivating, ortho-, para-director due to its strong inductive electron-withdrawing effect, which is partially offset by resonance donation.[4] This interplay directs incoming electrophiles to specific positions on the aromatic ring.
The compound is widely used in:
-
Pharmaceutical Development : As an intermediate for drugs targeting neurological disorders.[1][2]
-
Materials Science : In formulating specialty polymers and coatings to enhance flexibility and chemical resistance.[1][2]
-
Agrochemicals : For creating pesticides and herbicides.[2]
Experimental Protocols & Workflows
Detailed methodologies for the synthesis of this compound and its use in subsequent coupling reactions are crucial for research applications.
Synthesis of this compound via Williamson Ether Synthesis
This method involves the reaction of 3-fluorophenol with an ethylating agent, such as ethyl iodide, under basic conditions.
Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorophenol and a suitable solvent (e.g., acetone, ethanol).
-
Deprotonation: Add an equimolar amount of a base (e.g., potassium carbonate, sodium hydroxide) to the solution to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Alkylation: Slowly add a slight excess (1.1 equivalents) of ethyl iodide to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether), wash with a dilute NaOH solution to remove any unreacted phenol, followed by a water and brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Final Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
References
An In-depth Technical Guide to the Safe Handling of 1-Ethoxy-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-Ethoxy-3-fluorobenzene (CAS No. 458-03-7), a versatile building block in pharmaceutical and agrochemical synthesis. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research.
Chemical Identification and Physical Properties
This compound is an aromatic ether that presents as a colorless liquid. Its unique molecular structure, featuring both an ethoxy group and a fluorine atom, makes it a valuable intermediate in the synthesis of complex fluorinated compounds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉FO | --INVALID-LINK--[1][2] |
| Molecular Weight | 140.16 g/mol | --INVALID-LINK--[1][2] |
| CAS Number | 458-03-7 | --INVALID-LINK--[1][2] |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| Boiling Point | 155.7 ± 13.0 °C at 760 mmHg | --INVALID-LINK--[3] |
| Melting Point | -27.5 °C | --INVALID-LINK--[3] |
| Flash Point | 51.3 ± 12.1 °C | --INVALID-LINK--[3] |
| Density | 1.0 ± 0.1 g/cm³ | --INVALID-LINK--[3] |
| Vapor Pressure | 3.9 ± 0.3 mmHg at 25°C | --INVALID-LINK--[3] |
| Refractive Index | 1.472 | --INVALID-LINK--[3] |
| LogP | 2.77 | --INVALID-LINK--[3] |
Hazard Identification and GHS Classification
Table 2: GHS Hazard and Precautionary Statements (Anticipated)
| Category | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| H312 | Harmful in contact with skin. | |
| H332 | Harmful if inhaled. | |
| Prevention | P264 | Wash skin thoroughly after handling.[4] |
| P270 | Do not eat, drink or smoke when using this product.[4] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P301+P317 | IF SWALLOWED: Get medical help.[4] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[4] |
Experimental Protocols: Safe Handling and Storage
Engineering Controls
Protocol:
-
All handling of this compound must be conducted in a well-ventilated laboratory.
-
Use of a certified chemical fume hood is mandatory for all procedures involving this substance to minimize inhalation exposure.[3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Personal Protective Equipment (PPE)
Protocol:
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Skin Protection:
-
Wear a flame-resistant lab coat.
-
Chemical-resistant gloves (e.g., nitrile rubber with a minimum thickness of 0.11 mm and a breakthrough time of at least 480 minutes) must be worn.[5]
-
Inspect gloves for any signs of degradation or puncture before each use.
-
Remove gloves using the proper technique to avoid skin contact with the outer surface.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge should be used.
General Hygiene Practices
Protocol:
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[4]
-
Routinely decontaminate work surfaces and equipment.
-
Wash contaminated clothing separately from other laundry before reuse.
Storage
Protocol:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and other sources of ignition.
-
Store separately from strong oxidizing agents.[3]
-
Recommended storage temperature is between 0-8°C.[2]
Emergency Procedures
First Aid Measures
Protocol:
-
If Inhaled:
-
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash the affected area with soap and plenty of water for at least 15 minutes.[6]
-
Seek medical attention if irritation develops or persists.
-
-
In Case of Eye Contact:
-
If Swallowed:
Fire-Fighting Measures
Protocol:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards:
-
Combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.
-
Hazardous combustion products may include carbon monoxide, carbon dioxide, and hydrogen fluoride.[3]
-
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
Protocol:
-
Personal Precautions:
-
Evacuate personnel from the area.
-
Wear appropriate personal protective equipment (see section 3.2).
-
Ensure adequate ventilation.
-
Eliminate all ignition sources.
-
-
Environmental Precautions:
-
Prevent the chemical from entering drains, sewers, or waterways.
-
-
Containment and Cleanup:
-
For small spills, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
For large spills, dike the area to contain the spill.
-
Clean the spill area thoroughly with soap and water.
-
Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Toxicological and Ecological Information
Table 3: Toxicological and Ecological Data (Data from a similar compound, 1-Ethoxy-2,3-difluorobenzene, for reference)
| Endpoint | Result | Species | Exposure Time | Reference |
| Acute Oral LD50 | > 1000 mg/kg bw | Rat (male/female) | - | --INVALID-LINK--[4] |
| Acute Dermal LD50 | > 2000 mg/kg bw | Rat (male/female) | - | --INVALID-LINK--[4] |
| Toxicity to Fish (LC50) | 17 mg/L | - | 96 h | --INVALID-LINK--[4] |
| Toxicity to Daphnia (EC50) | 14.4 mg/L | Aquatic crustacea | 48 h | --INVALID-LINK--[4] |
| Toxicity to Algae (EC50) | 8.9 mg/L | Desmodesmus subspicatus | 72 h | --INVALID-LINK--[4] |
Note: The toxicological and ecological data for this compound is not fully available. The data presented is for a structurally similar compound and should be used for guidance only.
Visualized Workflow: Chemical Spill Response
The following diagram outlines the logical steps for responding to a chemical spill of this compound.
This comprehensive guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users of this chemical supplement this information with a thorough review of a complete and verified Safety Data Sheet (SDS) from the supplier and adhere to all institutional and regulatory safety protocols.
References
Methodological & Application
Application Notes and Protocols for 1-Ethoxy-3-fluorobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-ethoxy-3-fluorobenzene as a versatile building block in organic synthesis, with a focus on its application in the development of novel pharmaceutical compounds. Detailed experimental protocols, quantitative data, and logical diagrams are presented to facilitate its use in a research and development setting.
Synthesis of this compound
This compound is a key intermediate in the synthesis of various fluorinated compounds, which are of increasing importance in medicinal chemistry due to their potential for improved biological activity and metabolic stability.[1][2] It can be reliably synthesized via the Williamson ether synthesis.
Reaction Scheme
The synthesis proceeds through a nucleophilic substitution (SN2) reaction between the sodium salt of 3-fluorophenol and an ethyl halide.
Figure 1: Synthesis of this compound via Williamson Ether Synthesis.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
3-Fluorophenol
-
Sodium hydroxide (NaOH)
-
Ethyl iodide (or ethyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-fluorophenol (1.0 eq) in anhydrous DMF, add sodium hydroxide (1.1 eq) in portions at room temperature.
-
Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium 3-fluorophenoxide.
-
Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 3-Fluorophenol | 112.10 | 1.0 | - |
| Sodium Hydroxide | 40.00 | 1.1 | - |
| Ethyl Iodide | 155.97 | 1.2 | - |
| This compound | 140.15 | - | 85-95 |
Table 1: Stoichiometry and typical yields for the synthesis of this compound.
Spectroscopic Data of this compound
Characterization of the synthesized this compound is crucial for confirming its identity and purity. Below are the expected NMR spectral data.
1H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | td | 1H | Ar-H (H4) |
| ~6.70 | m | 2H | Ar-H (H2, H6) |
| ~6.60 | ddd | 1H | Ar-H (H5) |
| 4.02 | q | 2H | -O-CH2-CH3 |
| 1.40 | t | 3H | -O-CH2-CH3 |
Table 2: Predicted 1H NMR data for this compound (in CDCl3).
13C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~163.5 (d, JC-F) | C3 (C-F) |
| ~160.0 | C1 (C-O) |
| ~130.5 (d, JC-F) | C5 |
| ~110.0 (d, JC-F) | C4 |
| ~106.5 (d, JC-F) | C6 |
| ~102.0 (d, JC-F) | C2 |
| 63.5 | -O-CH2-CH3 |
| 14.7 | -O-CH2-CH3 |
Table 3: Predicted 13C NMR data for this compound (in CDCl3). Note: The presence of fluorine will result in doublet signals for the aromatic carbons due to C-F coupling.
Application in the Synthesis of Bioactive Molecules: Fluorinated Arylcyclohexylamine Analogs
This compound serves as a valuable precursor for the synthesis of fluorinated analogs of pharmacologically active compounds, such as arylcyclohexylamines. These compounds are known for their activity as dissociative anesthetics and NMDA receptor antagonists. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules.
Synthetic Pathway to a Fluorinated Arylcyclohexylamine Analog
The following workflow outlines a potential multi-step synthesis of a fluorinated arylcyclohexylamine derivative starting from this compound.
Figure 2: Proposed synthetic route to a fluorinated arylcyclohexylamine analog.
Experimental Protocol: Friedel-Crafts Acylation of this compound (Step 1)
Materials:
-
This compound
-
Cyclohexanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl3)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous DCM at 0 °C, add cyclohexanecarbonyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (3-ethoxy-5-fluorophenyl)(cyclohexyl)methanone.
Expected Outcome and Significance
The successful synthesis of (3-ethoxy-5-fluorophenyl)(cyclohexyl)methanone provides a key intermediate for the elaboration into more complex fluorinated arylcyclohexylamine analogs. The directing effects of the ethoxy (ortho, para-directing) and fluoro (ortho, para-directing) groups on the aromatic ring will influence the regioselectivity of the Friedel-Crafts acylation. Subsequent functional group manipulations, as outlined in the proposed pathway, can then be employed to introduce the desired amine functionality and modify the cyclohexyl ring, ultimately leading to a library of novel compounds for pharmacological evaluation. The incorporation of the 3-fluoro-ethoxy-phenyl moiety is anticipated to impact the binding affinity and selectivity for various receptors, potentially leading to new therapeutic agents with improved properties.[2]
References
1-Ethoxy-3-fluorobenzene: A Versatile Building Block in Medicinal Chemistry for Kinase Inhibitor Discovery
Application Note: The strategic incorporation of fluorine atoms and lipophilic ether groups into drug candidates can significantly enhance their metabolic stability, membrane permeability, and target binding affinity. 1-Ethoxy-3-fluorobenzene has emerged as a valuable building block in medicinal chemistry, offering a unique combination of these features. Its substituted phenyl ring can be readily functionalized to generate novel scaffolds for a variety of therapeutic targets. This document outlines the application of this compound in the synthesis of a hypothetical kinase inhibitor, demonstrating its utility in the development of targeted cancer therapeutics.
Introduction
The fluorinated and ethoxy-substituted phenyl motif of this compound provides medicinal chemists with a versatile platform for several reasons. The fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism and can also enhance binding affinity through favorable electrostatic interactions with the target protein. The ethoxy group, being moderately lipophilic, can contribute to improved pharmacokinetic properties. This building block is particularly amenable to ortho-directed metallation, allowing for regioselective functionalization to build more complex molecular architectures.
This application note details a hypothetical use case of this compound in the synthesis of a novel inhibitor targeting Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.
Experimental Protocols
Synthesis of a Hypothetical EGFR Inhibitor (EJF-101)
A plausible synthetic route to a hypothetical EGFR inhibitor, designated EJF-101, starting from this compound is presented below. This multi-step synthesis utilizes a directed ortho-lithiation followed by coupling reactions to construct the final molecule.
Scheme 1: Synthesis of EJF-101
Caption: Synthetic scheme for the hypothetical EGFR inhibitor EJF-101.
Protocol 1: Synthesis of (2-ethoxy-6-fluorophenyl)boronic acid pinacol ester (Intermediate 1)
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
To the crude boronic acid, add pinacol (1.1 eq) and toluene. Heat the mixture at reflux with a Dean-Stark trap to remove water.
-
After completion, remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford Intermediate 1.
Protocol 2: Synthesis of 4-(2-ethoxy-6-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 2)
-
To a mixture of Intermediate 1 (1.0 eq), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq), and potassium carbonate (2.0 eq) in a mixture of dioxane and water, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Degas the mixture with nitrogen for 15 minutes.
-
Heat the reaction mixture at 80 °C overnight.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) to yield Intermediate 2.
Protocol 3: Synthesis of 4-(2-ethoxy-6-fluorophenyl)-7-(2-(pyrrolidin-1-yl)ethyl)-7H-pyrrolo[2,3-d]pyrimidine (EJF-101)
-
To a solution of Intermediate 2 (1.0 eq) in anhydrous dimethylformamide (DMF) at 0 °C, add sodium hydride (1.2 eq) portionwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.2 eq) and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final compound, EJF-101.
Data Presentation
The following tables summarize the hypothetical quantitative data for the synthesis and biological evaluation of EJF-101.
Table 1: Summary of Reaction Yields
| Step | Product | Starting Material | Yield (%) |
| 1 | Intermediate 1 | This compound | 75 |
| 2 | Intermediate 2 | Intermediate 1 | 60 |
| 3 | EJF-101 | Intermediate 2 | 45 |
Table 2: In Vitro Biological Activity of EJF-101
| Target Kinase | IC50 (nM) |
| EGFR (wild-type) | 15 |
| EGFR (L858R mutant) | 5 |
| VEGFR2 | > 1000 |
| PDGFRβ | > 1000 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and the experimental workflow for the discovery and evaluation of EJF-101.
Caption: Simplified EGFR signaling pathway and the inhibitory action of EJF-101.
Caption: Experimental workflow for the synthesis and evaluation of EJF-101.
Conclusion
This application note provides a hypothetical yet plausible framework for the utilization of this compound as a key building block in the synthesis of a novel kinase inhibitor. The outlined synthetic protocols and the accompanying data highlight the potential of this starting material in generating structurally complex and biologically active molecules for drug discovery. The unique substitution pattern of this compound offers a strategic advantage for designing next-generation therapeutics.
Application of 1-Ethoxy-3-fluorobenzene in Agrochemical Synthesis: A Detailed Overview and Case Study
Introduction
The strategic incorporation of fluorine atoms into active agrochemical ingredients is a well-established strategy for enhancing their efficacy, metabolic stability, and overall performance. Fluorinated building blocks are therefore of significant interest to researchers and professionals in the agrochemical industry. 1-Ethoxy-3-fluorobenzene, with its combination of an ethoxy group and a fluorine atom on an aromatic ring, represents a potentially valuable, though not yet widely documented, intermediate for the synthesis of novel pesticides. This document explores the potential applications of this compound in agrochemical synthesis, drawing parallels with the synthesis of the commercial herbicide Oxyfluorfen, which shares a structurally similar 3-ethoxyphenoxy moiety.
While direct synthesis routes starting from this compound for commercial agrochemicals are not extensively reported in publicly available literature, its structural motifs are present in active compounds, suggesting its potential as a key building block. This application note will provide a detailed protocol for the synthesis of a structurally related herbicide, Oxyfluorfen, to illustrate the chemical transformations relevant to the application of ethoxy-fluorobenzene derivatives in agrochemical development.
Case Study: Synthesis of the Herbicide Oxyfluorfen
Oxyfluorfen is a selective pre- and post-emergent herbicide used to control a variety of annual broadleaf and grass weeds. Its chemical name is 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene. The synthesis of Oxyfluorfen provides a practical example of the incorporation of a substituted ethoxy-phenyl ether linkage into an agrochemical structure.
Synthetic Pathway Overview
Two primary synthetic routes for Oxyfluorfen have been reported, both of which highlight key chemical transformations that could be applicable to derivatives of this compound.
Route 1: Starting from Resorcinol
This industrial synthesis begins with resorcinol and 3,4-dichlorobenzotrifluoride. The key steps involve the formation of a diaryl ether, followed by nitration and finally ethoxylation.
Application Notes and Protocols for Suzuki Coupling Reactions Involving 1-Ethoxy-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is of paramount importance in the pharmaceutical industry for the construction of complex biaryl and heteroaryl structures, which are common motifs in many drug candidates. This document provides detailed application notes and protocols for the Suzuki coupling reaction involving 1-ethoxy-3-fluorobenzene, a fluorinated aryl ether.
The primary challenge in utilizing aryl ethers like this compound in Suzuki coupling is the inertness of the C(aryl)-O(alkyl) bond compared to the more commonly used C-Br or C-I bonds. Cleavage of this strong C-O bond requires specific and highly active catalytic systems. While palladium catalysts are the standard for many Suzuki couplings, recent advancements have demonstrated the superior efficacy of nickel-based catalysts for the cross-coupling of unactivated aryl ethers.[1][2][3] These nickel catalysts, often in combination with bulky, electron-rich N-heterocyclic carbene (NHC) or phosphine ligands, can effectively activate the C-O bond, allowing for successful coupling with a variety of organoboron reagents.[1][4]
These application notes will focus on a nickel-catalyzed approach, providing a representative protocol and a summary of relevant data to guide researchers in developing synthetic routes involving this compound and related aryl ethers.
Catalytic Pathway and Experimental Workflow
The catalytic cycle for the nickel-catalyzed Suzuki-Miyaura coupling of an aryl ether is analogous to the palladium-catalyzed cycle, involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Nickel-catalyzed Suzuki-Miyaura coupling pathway for aryl ethers.
The experimental workflow for this reaction requires careful attention to anhydrous and anaerobic conditions due to the sensitivity of the nickel catalyst and organometallic intermediates to oxygen and moisture.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Ethoxy-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the coupling of amines with aryl halides and pseudohalides, offering a versatile and efficient route to synthesize arylamines.[1] Its broad substrate scope and functional group tolerance have made it an indispensable tool in the pharmaceutical industry and materials science, where the arylamine motif is a common structural feature in bioactive molecules and functional materials.
These application notes provide a detailed protocol and comprehensive overview of the Buchwald-Hartwig amination specifically tailored for the coupling of various primary and secondary amines with 1-Ethoxy-3-fluorobenzene. Aryl fluorides are generally considered challenging substrates for this transformation due to the high bond dissociation energy of the C-F bond. However, the development of sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has enabled the efficient coupling of these traditionally unreactive substrates. This document outlines a representative experimental protocol, key reaction parameters, and quantitative data to guide researchers in the successful application of this transformative reaction.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) catalyst, a phosphine ligand, a base, the aryl halide (this compound), and an amine. The generally accepted mechanism proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-fluorine bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a strong base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]
The choice of ligand is critical to the success of the reaction, as it influences the rates of both the oxidative addition and reductive elimination steps, while minimizing side reactions such as hydrodehalogenation.[3]
Experimental Protocols
The following is a generalized protocol for the Buchwald-Hartwig amination of this compound with a representative secondary amine, morpholine. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for different amine coupling partners.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., XPhos, SPhos, or BrettPhos)[4]
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the bulky phosphine ligand (e.g., XPhos, 3.0 mol%), and the strong base (e.g., NaOtBu, 2.0 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: To the flask containing the catalyst mixture, add this compound (1.0 equiv.) and the amine (e.g., Morpholine, 1.2 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of ~0.2 M) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing and pre-catalyst formation. Subsequently, heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
Data Presentation
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Morpholine | (SIPr)Pd(methallyl)Cl (3.0) | - | LHMDS (1 M in THF) | - | 22 | 0.08 | 90 |
| 4-Chloroanisole | Piperidine | (SIPr)Pd(methallyl)Cl (3.0) | - | LHMDS (1 M in THF) | - | 22 | 0.25 | 43 |
| 2-Bromotoluene | Morpholine | (SIPr)Pd(methallyl)Cl (3.0) | - | LHMDS (1 M in THF) | - | 22 | 0.02 | 99 |
| Aryl Perfluorooctanesulfonate | Morpholine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 80-90 | 48 | Good |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 | 95 |
Note: The data presented is based on literature reports for analogous reactions and should be used as a guideline.[4][5]
Mandatory Visualizations
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
References
Application Notes and Protocols: Grignard Reaction with 1-Ethoxy-3-fluorobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Grignard reaction involving 1-ethoxy-3-fluorobenzene derivatives. This class of compounds serves as a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other therapeutic agents. The strategic incorporation of the fluoro and ethoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
Introduction
The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. The preparation of Grignard reagents from aryl halides, such as derivatives of this compound, provides a nucleophilic carbon source that can react with a wide range of electrophiles. The resulting substituted aromatic compounds are key intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
The presence of a fluorine atom on the aromatic ring can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pKa of nearby functional groups. The ethoxy group can also influence solubility and metabolic pathways. These attributes make this compound derivatives attractive starting materials in drug discovery and development programs.
Applications in Drug Development
Derivatives of this compound are valuable precursors for the synthesis of targeted therapies, particularly kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.
One important family of kinases is the Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling can drive tumor growth, proliferation, and angiogenesis. Small molecule inhibitors that target the ATP-binding site of FGFRs have emerged as a promising therapeutic strategy. The synthesis of these inhibitors often involves the construction of a core scaffold decorated with various substituted aromatic rings. The 3-ethoxy-fluorophenyl moiety can be a key pharmacophore in such inhibitors, contributing to potent and selective inhibition. For example, compounds bearing this motif can be designed to interact with specific residues within the kinase domain of FGFR, leading to the modulation of downstream signaling pathways.
FGFR Signaling Pathway
The diagram below illustrates a simplified representation of the FGFR signaling pathway, which is often targeted by inhibitors derived from this compound derivatives.
The Strategic Role of 1-Ethoxy-3-fluorobenzene in the Synthesis of Advanced Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1-Ethoxy-3-fluorobenzene has emerged as a valuable and versatile building block in the synthesis of complex fluorinated molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an activating ethoxy group and a deactivating but ortho-para directing fluorine atom, allows for precise and regioselective functionalization of the aromatic ring. This enables the introduction of additional fluorine atoms or other pharmacophorically important moieties, leading to the development of novel compounds with enhanced biological activity, improved metabolic stability, and optimized pharmacokinetic profiles.
This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, focusing on directed ortho-metalation and Suzuki-Miyaura cross-coupling reactions.
Application Notes
Directed Ortho-Metalation (DoM) of this compound
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic compounds. In the case of this compound, the ethoxy group acts as a potent directing metalation group (DMG), facilitating the deprotonation of the adjacent ortho position by a strong organolithium base. The fluorine atom, while deactivating, reinforces this regioselectivity. This approach provides a direct route to 2-lithio-1-ethoxy-3-fluorobenzene, a key intermediate that can be trapped with various electrophiles to introduce a wide range of substituents at the C2 position.
The resulting 1,2,3-trisubstituted benzene derivatives are valuable precursors for the synthesis of complex fluorinated molecules, including active pharmaceutical ingredients (APIs). The ability to selectively introduce substituents adjacent to the fluorine atom is particularly advantageous in drug design for modulating electronic properties and binding interactions with biological targets.
Logical Workflow for Directed Ortho-Metalation and Subsequent Functionalization
Caption: Workflow for the functionalization of this compound via directed ortho-metalation.
Suzuki-Miyaura Cross-Coupling for the Synthesis of Fluorinated Biphenyls
Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides or triflates and arylboronic acids or esters. To utilize this compound in this reaction, it must first be converted into a suitable coupling partner, such as an aryl bromide or an arylboronic acid.
For instance, following directed ortho-metalation and quenching with an iodine source, 2-iodo-1-ethoxy-3-fluorobenzene can be synthesized. This halogenated derivative can then participate in palladium-catalyzed Suzuki-Miyaura reactions with a variety of arylboronic acids to generate highly functionalized and sterically hindered fluorinated biphenyls. These biphenyl scaffolds are prevalent in many pharmaceutical agents and advanced materials.
Signaling Pathway for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction for synthesizing fluorinated biphenyls.
Experimental Protocols
Protocol 1: Directed Ortho-Metalation of this compound and Iodination
This protocol describes the regioselective lithiation of this compound at the 2-position, followed by quenching with iodine to yield 2-iodo-1-ethoxy-3-fluorobenzene.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 140.15 | 1.40 g | 10.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.4 mL | 11.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - |
| Iodine (I₂) | 253.81 | 3.05 g | 12.0 |
| Saturated aq. Na₂S₂O₃ | - | 20 mL | - |
| Diethyl ether | 74.12 | 100 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous MgSO₄ | 120.37 | 5 g | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.40 g, 10.0 mmol) and anhydrous THF (50 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, dissolve iodine (3.05 g, 12.0 mmol) in anhydrous THF (20 mL).
-
Slowly add the iodine solution to the lithiated species at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the addition of saturated aqueous Na₂S₂O₃ solution (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate 98:2) to afford 2-iodo-1-ethoxy-3-fluorobenzene.
Expected Yield: 75-85%
Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Iodo-1-ethoxy-3-fluorobenzene with Phenylboronic Acid
This protocol details the synthesis of 2-ethoxy-6-fluorobiphenyl from 2-iodo-1-ethoxy-3-fluorobenzene and phenylboronic acid using a palladium catalyst.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Iodo-1-ethoxy-3-fluorobenzene | 266.04 | 266 mg | 1.0 |
| Phenylboronic acid | 121.93 | 146 mg | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 58 mg | 0.05 |
| Potassium carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 |
| Toluene | 92.14 | 8 mL | - |
| Ethanol | 46.07 | 2 mL | - |
| Water | 18.02 | 2 mL | - |
| Ethyl acetate | 88.11 | 50 mL | - |
| Brine | - | 10 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | 2 g | - |
Procedure:
-
To a Schlenk tube, add 2-iodo-1-ethoxy-3-fluorobenzene (266 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (415 mg, 3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add degassed toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate 95:5) to yield 2-ethoxy-6-fluorobiphenyl.
Expected Yield: 80-90%
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of 2-Iodo-1-ethoxy-3-fluorobenzene
| Parameter | Value |
| Starting Material | This compound |
| Product | 2-Iodo-1-ethoxy-3-fluorobenzene |
| Reaction Type | Directed Ortho-Metalation/Iodination |
| Yield | 75-85% |
| Purity (by GC-MS) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.15 (t, J=8.0 Hz, 1H), 6.80 (dd, J=8.0, 1.2 Hz, 1H), 6.70 (dd, J=8.0, 1.2 Hz, 1H), 4.10 (q, J=7.0 Hz, 2H), 1.45 (t, J=7.0 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 158.0 (d, J=245 Hz), 154.5 (d, J=10 Hz), 125.0, 115.0 (d, J=20 Hz), 110.0 (d, J=5 Hz), 90.0, 65.0, 15.0 |
Table 2: Summary of Quantitative Data for the Suzuki-Miyaura Cross-Coupling Reaction
| Parameter | Value |
| Starting Material | 2-Iodo-1-ethoxy-3-fluorobenzene |
| Product | 2-Ethoxy-6-fluorobiphenyl |
| Reaction Type | Suzuki-Miyaura Cross-Coupling |
| Yield | 80-90% |
| Purity (by HPLC) | >99% |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.40-7.25 (m, 5H), 7.10 (t, J=8.0 Hz, 1H), 6.90 (d, J=8.0 Hz, 1H), 6.80 (d, J=8.0 Hz, 1H), 3.90 (q, J=7.0 Hz, 2H), 1.20 (t, J=7.0 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 157.5 (d, J=248 Hz), 155.0 (d, J=8 Hz), 138.0, 130.0, 129.0, 128.0, 127.0, 124.0, 114.0 (d, J=22 Hz), 112.0 (d, J=4 Hz), 64.5, 14.5 |
Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and scientists. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization based on specific laboratory settings and reagent purity.
Application Note and Protocol: A Detailed Guide to the Electrophilic Nitration of 1-Ethoxy-3-fluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental protocol for the nitration of 1-ethoxy-3-fluorobenzene, a key reaction in the synthesis of various pharmaceutical intermediates and fine chemicals. The protocol details the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the resulting nitroaromatic products. Additionally, this guide discusses the regioselectivity of the reaction and presents the expected products in a structured format. A graphical representation of the experimental workflow is also included to facilitate clear understanding.
Introduction
The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction widely employed in organic synthesis.[1] The introduction of a nitro group (–NO₂) onto an aromatic ring serves as a crucial step in the preparation of an array of important compounds, including dyes, explosives, and pharmaceutical agents. The nitro group can be readily reduced to an amino group, providing a gateway to a vast range of further chemical transformations.[2]
This compound possesses two key substituents that influence the regiochemical outcome of nitration. The ethoxy group (–OC₂H₅) is an activating, ortho, para-directing group, while the fluorine atom (–F) is a deactivating, yet also ortho, para-directing group.[3][4] The interplay of these directing effects governs the position of the incoming nitro group on the benzene ring.
This application note provides a detailed protocol for the nitration of this compound using a standard nitrating mixture of concentrated nitric acid and sulfuric acid.
Predicted Regioselectivity
The directing effects of the ethoxy and fluoro substituents on this compound will determine the isomeric distribution of the nitrated products. The ethoxy group is a strong activating group, directing electrophilic attack to the positions ortho and para to it (positions 2, 4, and 6). The fluorine atom is a weakly deactivating group but also directs ortho and para (positions 2 and 4). The strong activating effect of the ethoxy group is expected to be the dominant directing influence.
Table 1: Predicted Products of the Nitration of this compound
| Product Name | Structure | Predicted Major/Minor |
| 1-Ethoxy-3-fluoro-2-nitrobenzene | O=N(=O)c1c(F)cc(OCC)cc1 | Major |
| 1-Ethoxy-3-fluoro-4-nitrobenzene | O=N(=O)c1cc(F)c(OCC)cc1 | Major |
| 1-Ethoxy-3-fluoro-6-nitrobenzene | O=N(=O)c1cc(F)cc(OCC)c1 | Minor |
Note: The relative yields are predictions based on established principles of electrophilic aromatic substitution. Actual yields may vary depending on reaction conditions.
Experimental Protocol
This protocol is based on established methods for the nitration of substituted benzene rings.[1][5][6]
3.1. Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| Concentrated Nitric Acid (HNO₃) | ACS Reagent Grade (68-70%) | Fisher Scientific |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent Grade (95-98%) | VWR Chemicals |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | J.T. Baker |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | EMD Millipore |
| Deionized Water | - | - |
| Ice | - | - |
3.2. Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel (250 mL)
-
Beakers
-
Erlenmeyer flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Standard laboratory glassware and personal protective equipment (safety goggles, lab coat, gloves)
3.3. Procedure
-
Preparation of the Nitrating Mixture: In a 100 mL beaker, carefully add 10 mL of concentrated sulfuric acid. Cool the acid in an ice bath to 0-5 °C. While stirring, slowly add 10 mL of concentrated nitric acid to the sulfuric acid. Maintain the temperature of the mixture below 10 °C during the addition. This mixture is highly corrosive and should be handled with extreme care in a fume hood.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of this compound. Cool the flask in an ice bath to 0 °C.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of this compound over a period of 30 minutes. Use a dropping funnel for the addition. Carefully monitor the reaction temperature and maintain it between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 9:1).
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto 100 g of crushed ice in a 500 mL beaker with stirring. This will quench the reaction.
-
Extraction: Transfer the resulting mixture to a 250 mL separatory funnel. Extract the product with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, a mixture of nitro isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the individual isomers.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
-
The nitration reaction is exothermic. Strict temperature control is crucial to prevent overheating and the formation of dinitrated byproducts.[6]
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for the nitration of this compound.
Caption: Experimental workflow for the nitration of this compound.
References
Application Notes and Protocols: 1-Ethoxy-3-fluorobenzene as a Precursor for Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Ethoxy-3-fluorobenzene is a versatile aromatic building block increasingly utilized in the synthesis of pharmaceutical intermediates. The presence of the fluorine atom and the ethoxy group on the benzene ring imparts unique electronic properties and metabolic stability to derivative molecules, making it an attractive starting material for drug discovery and development. Fluorinated compounds often exhibit enhanced biological activity, and the ethoxy group can be strategically employed to modulate lipophilicity and other pharmacokinetic properties.
These application notes provide detailed protocols for the multi-step synthesis of advanced pharmaceutical intermediates starting from this compound. The described synthetic pathway involves nitration, reduction, borylation, and a subsequent Suzuki-Miyaura cross-coupling reaction, demonstrating the utility of this precursor in generating molecular complexity.
Synthetic Pathway Overview
The overall synthetic scheme for the utilization of this compound as a precursor for a biaryl ether, a common scaffold in medicinal chemistry, is outlined below.
Caption: Synthetic pathway from this compound.
Application 1: Synthesis of 2-Ethoxy-4-fluoro-1-nitrobenzene via Nitration
The selective nitration of this compound is a critical first step. The directing effects of the ethoxy (ortho, para-directing) and fluoro (ortho, para-directing) groups primarily yield the 2-ethoxy-4-fluoro-1-nitrobenzene isomer under controlled conditions.
Experimental Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (14.0 g, 0.1 mol) and acetic anhydride (30 mL).
-
Cooling: Cool the mixture to 0 °C in an ice-salt bath.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of fuming nitric acid (6.3 g, 0.1 mol) and acetic anhydride (10 mL) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2 hours.
-
Work-up: Pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. The yellow solid precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Purification: Recrystallize the crude product from ethanol to afford pure 2-ethoxy-4-fluoro-1-nitrobenzene.
Data Summary:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| This compound | 140.16 | 14.0 | 0.1 |
| Fuming Nitric Acid | 63.01 | 6.3 | 0.1 |
| Product | Molar Mass ( g/mol ) | Yield (%) | Purity (%) |
| 2-Ethoxy-4-fluoro-1-nitrobenzene | 185.15 | ~85 | >98 |
Application 2: Synthesis of 2-Ethoxy-4-fluoroaniline via Reduction
The nitro group of 2-ethoxy-4-fluoro-1-nitrobenzene is readily reduced to an amine, a key functional group for further derivatization, using catalytic hydrogenation.
Experimental Protocol:
-
Reaction Setup: In a 500 mL hydrogenation vessel, dissolve 2-ethoxy-4-fluoro-1-nitrobenzene (18.5 g, 0.1 mol) in ethanol (200 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.5 g) to the solution.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-ethoxy-4-fluoroaniline. The product can be used in the next step without further purification or can be purified by vacuum distillation.
Data Summary:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| 2-Ethoxy-4-fluoro-1-nitrobenzene | 185.15 | 18.5 | 0.1 |
| 10% Pd/C | - | 0.5 | - |
| Product | Molar Mass ( g/mol ) | Yield (%) | Purity (%) |
| 2-Ethoxy-4-fluoroaniline | 155.17 | >95 | >97 |
Application 3: Synthesis of (2-Ethoxy-4-fluorophenyl)boronic acid
The conversion of the aniline to a boronic acid is achieved through a Sandmeyer-type reaction involving diazotization followed by borylation. This creates a versatile intermediate for carbon-carbon bond formation.
Experimental Protocol:
-
Diazotization:
-
In a 500 mL beaker, dissolve 2-ethoxy-4-fluoroaniline (15.5 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
-
Borylation:
-
In a separate 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add triisopropyl borate (47 g, 0.25 mol) and tetrahydrofuran (THF, 200 mL). Cool this solution to -15 °C.
-
Slowly add the cold diazonium salt solution to the borate solution, maintaining the temperature below -10 °C.
-
After the addition is complete, stir the mixture at -10 °C for 2 hours and then allow it to warm to room temperature overnight.
-
-
Hydrolysis and Work-up:
-
Add 2 M sulfuric acid (100 mL) and stir for 4 hours.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Isolation:
-
Remove the solvent under reduced pressure. The crude product is triturated with hexane to afford (2-ethoxy-4-fluorophenyl)boronic acid as a solid.
-
Data Summary:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| 2-Ethoxy-4-fluoroaniline | 155.17 | 15.5 | 0.1 |
| Sodium Nitrite | 69.00 | 7.6 | 0.11 |
| Triisopropyl Borate | 188.07 | 47.0 | 0.25 |
| Product | Molar Mass ( g/mol ) | Yield (%) | Purity (%) |
| (2-Ethoxy-4-fluorophenyl)boronic acid | 197.99 | ~65 | >95 |
Application 4: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The synthesized (2-ethoxy-4-fluorophenyl)boronic acid is a key partner in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in many pharmaceutical agents.
Experimental Protocol:
-
Reaction Setup: In a 100 mL Schlenk flask, add (2-ethoxy-4-fluorophenyl)boronic acid (2.0 g, 10.1 mmol), 4-iodoanisole (2.36 g, 10.1 mmol), potassium carbonate (4.18 g, 30.3 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).
-
Solvent Addition: Add a mixture of toluene (30 mL) and water (10 mL).
-
Reaction: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Wash the organic layer with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to yield 2-ethoxy-4-fluoro-4'-methoxy-1,1'-biphenyl.
Data Summary:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| (2-Ethoxy-4-fluorophenyl)boronic acid | 197.99 | 2.0 | 10.1 |
| 4-Iodoanisole | 234.04 | 2.36 | 10.1 |
| Potassium Carbonate | 138.21 | 4.18 | 30.3 |
| Pd(PPh₃)₄ | 1155.56 | 0.58 | 0.5 |
| Product | Molar Mass ( g/mol ) | Yield (%) | Purity (%) |
| 2-Ethoxy-4-fluoro-4'-methoxy-1,1'-biphenyl | 246.27 | ~88 | >98 |
Visualizations
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 1-Ethoxy-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the metal-catalyzed cross-coupling of 1-ethoxy-3-fluorobenzene. This versatile building block can be functionalized through various palladium-catalyzed reactions to generate a diverse range of substituted aromatic compounds, which are valuable intermediates in pharmaceutical and materials science research. For the purpose of these protocols, the corresponding aryl halide, 1-bromo-3-ethoxy-5-fluorobenzene, is used as the starting material, as the carbon-halogen bond is necessary for these transformations.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-5-ethoxy-1-fluorobenzene
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is widely used for the synthesis of biaryl compounds.
Quantitative Data
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DMF/H₂O (8:1) | 90 | 24 | 78 |
Experimental Protocol
Materials:
-
1-Bromo-3-ethoxy-5-fluorobenzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 1-bromo-3-ethoxy-5-fluorobenzene (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-aryl-5-ethoxy-1-fluorobenzene.
Buchwald-Hartwig Amination: Synthesis of 3-Amino-5-ethoxy-1-fluorobenzene Derivatives
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This method allows for the synthesis of a wide range of arylamines.
Quantitative Data
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₂CO₃ | THF | 80 | 20 | 82 |
Experimental Protocol
Materials:
-
1-Bromo-3-ethoxy-5-fluorobenzene (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
BINAP (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.015 mmol), BINAP (0.03 mmol), and NaOtBu (1.4 mmol).
-
Add 1-bromo-3-ethoxy-5-fluorobenzene (1.0 mmol).
-
Seal the tube, remove from the glovebox, and add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe under an argon atmosphere.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired N-aryl product.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-Ethoxy-3-fluorobenzene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 1-ethoxy-3-fluorobenzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Williamson ether synthesis of this compound from 3-fluorophenol and an ethyl halide.
Q1: My reaction yield is low. What are the most likely causes?
A1: Low yields in this synthesis can stem from several factors. The primary culprits are often incomplete deprotonation of the 3-fluorophenol, competing side reactions, or suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps for Low Yield:
-
Evaluate the Base and Solvent System: The choice of base and solvent is critical for the efficient formation of the phenoxide, which is the active nucleophile.
-
Weak Base: If you are using a weak base like potassium carbonate (K₂CO₃), deprotonation of the 3-fluorophenol may be incomplete. Consider switching to a stronger base such as sodium hydride (NaH) or sodium hydroxide (NaOH).
-
Protic Solvents: Protic solvents like ethanol can solvate the phenoxide ion, reducing its nucleophilicity. While the reaction can work in ethanol, aprotic polar solvents like DMF or acetone are generally preferred to accelerate the reaction rate.[1][2]
-
-
Check for Side Reactions: The primary competing reactions in a Williamson ether synthesis are elimination of the ethyl halide and C-alkylation of the phenoxide.
-
Elimination (E2 Reaction): This is more likely with secondary and tertiary alkyl halides, but can occur with primary halides like ethyl iodide or bromide at higher temperatures. Ensure your reaction temperature is within the optimal range (see Q2).
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired byproduct).[1] Polar aprotic solvents generally favor the desired O-alkylation.
-
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at an appropriate temperature. Typical laboratory syntheses are conducted at 50-100°C for 1-8 hours.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.
Q2: What are the optimal reaction conditions for this synthesis?
A2: The optimal conditions will depend on the specific reagents used. Below is a table summarizing typical conditions and their impact on yield.
Data Presentation: Comparison of Reaction Conditions
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| NaH | DMF | Room Temp to 80 | 85-95 | Sodium hydride is a strong, non-nucleophilic base that provides essentially irreversible deprotonation of the phenol. DMF is an excellent polar aprotic solvent for this reaction. This combination often gives the highest yields. |
| K₂CO₃ | Acetone | 50-60 (Reflux) | 70-85 | A milder and less hazardous base than NaH. Acetone is a good polar aprotic solvent. This is a very common and effective method. The reaction may require longer times to reach completion. |
| NaOH | Ethanol | 70-80 (Reflux) | 60-75 | A cost-effective and strong base. However, ethanol is a protic solvent which can lower the nucleophilicity of the phenoxide. The equilibrium of the deprotonation should be considered. |
Q3: I am observing an unexpected byproduct in my GC/MS analysis. What could it be?
A3: Besides unreacted starting materials, the most probable byproducts are the C-alkylated isomer (e.g., 2-ethoxy-1-fluoro-5-hydroxybenzene) or products from the elimination of your ethyl halide (ethene, though this is volatile and may not be observed). The formation of the C-alkylated product is a known side reaction for phenoxides.[1]
To minimize C-alkylation:
-
Use a polar aprotic solvent like DMF or acetone.
-
Ensure the phenoxide is fully formed before adding the ethyl halide.
Experimental Protocols
Protocol 1: High-Yield Synthesis using Sodium Hydride in DMF
This protocol is designed to maximize the yield of this compound.
Materials:
-
3-Fluorophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide (or ethyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-fluorophenol (1.0 eq).
-
Dissolve the 3-fluorophenol in anhydrous DMF.
-
Under a nitrogen atmosphere, cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Hydrogen gas will be evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition of NaH is complete.
-
Slowly add ethyl iodide (1.2 eq) dropwise via a syringe, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Protocol 2: Standard Synthesis using Potassium Carbonate in Acetone
This protocol uses a less hazardous base and is a common alternative.
Materials:
-
3-Fluorophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethyl iodide (or ethyl bromide)
-
Acetone
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.
-
Add ethyl iodide (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (around 56 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.
-
Rinse the solid with a small amount of acetone.
-
Combine the filtrate and rinsings and concentrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Mandatory Visualizations
References
Technical Support Center: Purification of Crude 1-Ethoxy-3-fluorobenzene
This technical support guide provides troubleshooting advice and detailed protocols for the purification of crude 1-Ethoxy-3-fluorobenzene, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common impurities in crude this compound synthesized via the Williamson ether synthesis?
A1: The most probable impurities originating from a Williamson ether synthesis of this compound include:
-
Unreacted Starting Materials: 3-fluorophenol and the ethylating agent (e.g., ethyl bromide, diethyl sulfate).
-
Base and its Salts: The base used to deprotonate the phenol (e.g., sodium hydroxide, potassium carbonate) and the resulting salt (e.g., sodium bromide).
-
Side-Products: Small amounts of elimination products, such as ethene, may be formed. C-alkylation of the phenoxide is also a possibility, leading to the formation of ethyl fluorophenyl ethers.
-
Solvent Residues: The solvent used for the reaction (e.g., ethanol, acetone, DMF).
Q2: My crude product is a dark color. What is the likely cause and how can I remove the color?
A2: Dark coloration in the crude product is often due to the presence of oxidized phenolic impurities or other high molecular weight byproducts. Most of these colored impurities can be removed by passing the crude product through a short plug of silica gel or by treatment with activated carbon before distillation. A basic wash during the liquid-liquid extraction step can also help remove phenolic impurities.
Q3: During distillation, I am not achieving a good separation between my product and a close-boiling impurity. What can I do?
A3: For challenging separations of components with close boiling points, consider the following:
-
Increase the Efficiency of the Distillation Column: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).
-
Optimize the Reflux Ratio: Increase the reflux ratio to allow for more theoretical plates, which enhances separation. This means collecting the distillate at a slower rate.
-
Reduce the Distillation Pressure: Lowering the pressure will decrease the boiling points of the components, which may increase the boiling point difference between your product and the impurity.
Q4: I am seeing a solid form during my liquid-liquid extraction. What is it and how should I proceed?
A4: The formation of a solid at the interface between the organic and aqueous layers during extraction is often due to the precipitation of salts or a partially soluble organic species. To resolve this, try adding a small amount of brine (saturated NaCl solution) or water to the separatory funnel to dissolve the solid. Gentle swirling can help facilitate dissolution.
Q5: My purified product still shows impurities by GC analysis. What alternative purification methods can I use?
A5: If distillation does not provide the desired purity, flash column chromatography is an effective alternative. This compound is a moderately polar compound, and a solvent system of ethyl acetate in hexanes is a good starting point for separation on silica gel.
Data Presentation
| Property | Value |
| Molecular Formula | C₈H₉FO |
| Molecular Weight | 140.16 g/mol |
| Boiling Point (Atmospheric) | 162-164 °C (estimated) |
| Estimated Boiling Point at Reduced Pressure | |
| 10 mmHg | ~60-65 °C |
| 20 mmHg | ~70-75 °C |
| 50 mmHg | ~85-90 °C |
| Density | ~1.08 g/mL |
Note: Boiling points at reduced pressure are estimations and may vary based on the accuracy of the vacuum gauge and the efficiency of the distillation setup.
Experimental Protocols
Protocol 1: Fractional Distillation under Reduced Pressure
This protocol describes the purification of crude this compound using fractional distillation under vacuum.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump and gauge
-
Heating mantle
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Slowly apply vacuum to the system, monitoring the pressure with the gauge.
-
Once the desired pressure is reached and stable, begin heating the distillation flask gently.
-
Observe the temperature at the distillation head. Collect any low-boiling fractions (likely residual solvent or volatile impurities) in a separate receiving flask.
-
As the temperature approaches the expected boiling point of this compound at the set pressure (refer to the data table), change to a clean receiving flask.
-
Collect the main fraction over a narrow temperature range.
-
Once the main fraction has been collected, stop heating and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Flash Column Chromatography
This method is suitable for removing impurities that are difficult to separate by distillation.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent: A mixture of ethyl acetate and hexanes (start with a low polarity mixture, e.g., 5% ethyl acetate in hexanes)
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Determine an appropriate eluent system by running TLC plates of the crude material with varying ratios of ethyl acetate and hexanes. The ideal Rf value for the product is between 0.2 and 0.4.
-
Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Protocol 3: Liquid-Liquid Extraction Workup
This is a standard workup procedure to remove water-soluble impurities, such as salts and residual base, from the crude reaction mixture before distillation or chromatography.
Materials:
-
Crude this compound reaction mixture
-
Separatory funnel
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
5% Sodium hydroxide solution
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of an organic solvent (e.g., diethyl ether) and water. Shake the funnel gently, venting frequently to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with a 5% sodium hydroxide solution to remove any unreacted 3-fluorophenol.
-
Wash the organic layer with water, followed by a wash with brine to aid in the removal of dissolved water.
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
The resulting solution containing the crude this compound can be concentrated under reduced pressure before further purification by distillation or chromatography.
Visualizations
Caption: Purification workflow for crude this compound.
Technical Support Center: Synthesis of 1-Ethoxy-3-fluorobenzene
Welcome to the technical support center for the synthesis of 1-Ethoxy-3-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific problems you may encounter during the synthesis of this compound, primarily focusing on the Williamson ether synthesis, a common and versatile method for preparing ethers.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of 3-Fluorophenol | Ensure your base (e.g., sodium hydride, potassium carbonate) is fresh and anhydrous. Use a sufficiently strong base to fully deprotonate the phenol. Allow adequate reaction time for the formation of the 3-fluorophenoxide anion before adding the ethylating agent. |
| Side Reaction: E2 Elimination | This is a common side reaction, especially with more sterically hindered alkyl halides. Using a primary ethyl halide like ethyl iodide or ethyl bromide is recommended to minimize elimination.[1] Running the reaction at the lowest effective temperature can also favor the desired SN2 reaction over elimination. |
| Competing C-Alkylation | The 3-fluorophenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon atom on the aromatic ring (C-alkylation, byproduct). To favor O-alkylation, use polar aprotic solvents like DMF or DMSO. Protic solvents can solvate the oxygen atom, making it less available for reaction and promoting C-alkylation. |
| Reaction Conditions Not Optimized | The choice of solvent, temperature, and reaction time can significantly impact yield. Polar aprotic solvents generally accelerate SN2 reactions.[2] If the reaction is sluggish, gentle heating may be necessary, but be mindful of promoting elimination reactions at higher temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Moisture in the Reaction | Water can quench the strong base and the phenoxide nucleophile, thus inhibiting the reaction. Ensure all glassware is oven-dried and use anhydrous solvents. |
Q2: I've observed an unexpected byproduct in my crude product mixture. What could it be?
A2: The most common byproducts in the synthesis of this compound via Williamson ether synthesis are detailed below. Identification can be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
| Potential Byproduct | Formation Pathway | Identification & Removal |
| Unreacted 3-Fluorophenol | Incomplete reaction. | Can be identified by its characteristic spectroscopic signals (e.g., broad -OH peak in IR). It can be removed by washing the organic layer with an aqueous base (e.g., NaOH solution) during workup. |
| C-Alkylated Products (e.g., 2-Ethyl-3-fluorophenol, 4-Ethyl-3-fluorophenol) | The 3-fluorophenoxide attacks the ethylating agent through a carbon atom on the aromatic ring. | These isomers will have similar mass to the desired product but different retention times in GC. Their formation can be minimized by using polar aprotic solvents. Purification can be achieved through column chromatography. |
| Diethyl Ether | If using an ethoxide base, it can react with the ethylating agent. | This is a low-boiling point byproduct and can typically be removed during solvent evaporation. |
| Products of E2 Elimination (Ethene) | The base abstracts a proton from the ethyl group of the ethylating agent. | As a gaseous byproduct, it will likely not be present in the final crude mixture but its formation reduces the overall yield. |
Q3: What is an alternative synthetic route if the Williamson ether synthesis is not providing the desired results?
A3: The Ullmann condensation is a viable alternative for the synthesis of aryl ethers.[3] This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or alkoxide.[3]
-
Reactants: 3-Fluorobromobenzene or 3-fluoroiodobenzene and sodium ethoxide.
-
Catalyst: A copper(I) salt, such as copper(I) iodide or copper(I) bromide.
-
Conditions: The reaction typically requires higher temperatures than the Williamson ether synthesis and is often carried out in a high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Common Issues in Ullmann Condensation:
-
Homocoupling of the Aryl Halide: This can lead to the formation of biphenyl byproducts.
-
Reaction Rate: The reaction can be slow, and optimizing the catalyst, ligand, and temperature is often necessary.
-
Purification: Removal of the copper catalyst and byproducts can sometimes be challenging and may require specific workup procedures, including filtration and thorough washing.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound via the Williamson ether synthesis.
Method 1: Using Sodium Hydride as a Base
-
Materials:
-
3-Fluorophenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Ethyl Iodide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorophenol (1.0 eq).
-
Dissolve the 3-fluorophenol in anhydrous DMF.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium 3-fluorophenoxide.
-
Add ethyl iodide (1.2 eq) dropwise via the dropping funnel.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
-
Method 2: Using Potassium Carbonate as a Base
-
Materials:
-
3-Fluorophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethyl Bromide
-
Anhydrous Acetone
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-fluorophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetone.
-
Add ethyl bromide (1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography as described in Method 1.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
Technical Support Center: 1-Ethoxy-3-fluorobenzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 1-Ethoxy-3-fluorobenzene. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during their experiments.
Section 1: Nitration of this compound
The nitration of this compound is a common electrophilic aromatic substitution reaction. However, achieving high yield and the desired regioselectivity can be challenging. This section provides a troubleshooting guide for this reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected regioselectivity for the nitration of this compound?
A1: The ethoxy group (-OEt) is a strongly activating, ortho, para-directing group, while the fluorine atom (-F) is a deactivating, ortho, para-directing group. The powerful activating effect of the ethoxy group will primarily govern the position of nitration. Therefore, the nitro group is expected to add to the positions ortho and para to the ethoxy group. The main products are expected to be 1-ethoxy-3-fluoro-4-nitrobenzene and 1-ethoxy-3-fluoro-6-nitrobenzene. Due to steric hindrance from the ethoxy group, the para-substituted product is often favored.[1][2][3]
Q2: My nitration reaction is resulting in a low yield. What are the possible causes and solutions?
A2: Low yields in the nitration of this compound can stem from several factors. Below is a table summarizing common issues and their remedies.
| Potential Cause | Explanation | Recommended Solution |
| Insufficiently strong nitrating agent | The aromatic ring, while activated by the ethoxy group, still requires a potent electrophile for efficient nitration. | Use a standard nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). |
| Reaction temperature is too low | Electrophilic aromatic substitution reactions have an activation energy barrier that must be overcome. | While the reaction is exothermic and should be cooled initially, allowing it to proceed at a slightly elevated temperature (e.g., room temperature or gentle warming) after the initial addition may be necessary to drive the reaction to completion. Monitor the reaction by TLC to avoid over-nitration or side reactions. |
| Incomplete reaction | The reaction may not have been allowed to run for a sufficient amount of time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material is consumed. |
| Side reactions | Over-nitration (dinitration) or oxidation of the starting material can occur, especially under harsh conditions (high temperature or excess nitrating agent). | Add the nitrating agent dropwise at a low temperature (e.g., 0 °C) to control the exothermic reaction. Use a stoichiometric amount of nitric acid. |
Q3: I am observing the formation of multiple products. How can I improve the selectivity?
A3: The formation of multiple isomers is common in the nitration of substituted benzenes. To improve the selectivity for the desired isomer:
-
Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity for the thermodynamically favored product.
-
Solvent Effects: The choice of solvent can influence the isomer ratio. While often performed neat or with the acid mixture as the solvent, exploring other inert solvents might offer some control.[4]
-
Purification: If isomer separation is unavoidable, purification techniques such as column chromatography or recrystallization will be necessary.
Experimental Protocol: Nitration of this compound
This protocol provides a general procedure for the nitration of this compound.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂) (or other suitable solvent)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a minimal amount of dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add concentrated sulfuric acid to the cooled solution with stirring.
-
In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of this compound, maintaining the temperature at or below 5 °C.
-
After the addition is complete, continue to stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
Logical Troubleshooting Workflow for Nitration
References
- 1. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What happens when anisole is nitrated? - askIITians [askiitians.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Ethoxy-3-fluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-ethoxy-3-fluorobenzene.
Troubleshooting Guides
Route 1: Williamson Ether Synthesis
This method involves the reaction of 3-fluorophenol with an ethylating agent in the presence of a base.
Diagram of Williamson Ether Synthesis Workflow
Caption: Workflow for Williamson Ether Synthesis of this compound.
Common Problems and Solutions
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Ineffective deprotonation of 3-fluorophenol. 2. Inactive ethylating agent. 3. Insufficient reaction temperature or time. | 1. Ensure the base (e.g., K₂CO₃, NaOH) is anhydrous and of high purity. Consider using a stronger base like sodium hydride (NaH) in an appropriate aprotic solvent (e.g., THF, DMF) for complete deprotonation. 2. Check the purity and age of the ethylating agent (e.g., ethyl iodide, diethyl sulfate). Use a fresh batch if necessary. 3. Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Formation of By-products (e.g., C-Alkylated Phenol) | 1. Use of a highly reactive phenoxide and certain solvents can lead to alkylation on the aromatic ring (C-alkylation) in addition to the desired O-alkylation. | 1. Employ a less polar solvent. Using a phase-transfer catalyst with a weaker base like potassium carbonate can sometimes favor O-alkylation. |
| Incomplete Reaction | 1. Stoichiometry of reactants is incorrect. 2. Insufficient mixing in a heterogeneous reaction mixture (e.g., with K₂CO₃). | 1. Use a slight excess (1.1-1.5 equivalents) of the ethylating agent. 2. Ensure vigorous stirring to maximize the surface area of the solid base. |
| Difficult Purification | 1. Presence of unreacted 3-fluorophenol. 2. Formation of hard-to-separate by-products. | 1. After the reaction, wash the organic layer with an aqueous base (e.g., 1M NaOH) to remove unreacted acidic 3-fluorophenol. 2. Purify the crude product by fractional distillation under reduced pressure to separate the desired ether from closely boiling impurities. |
Route 2: Nucleophilic Aromatic Substitution (SNAr)
This approach typically involves the reaction of 1,3-difluorobenzene with sodium ethoxide.
Diagram of SNAr Synthesis Workflow
Caption: Workflow for SNAr Synthesis of this compound.
Common Problems and Solutions
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Incomplete reaction. 2. Presence of water in the reaction mixture, which can consume the sodium ethoxide. | 1. Increase reaction temperature or time. Ensure the use of a suitable polar aprotic solvent (e.g., DMSO, DMF, NMP) to facilitate the reaction. 2. Use anhydrous ethanol and sodium metal to prepare fresh sodium ethoxide, or ensure commercial sodium ethoxide is dry. Use anhydrous solvents. |
| Formation of Di-substituted By-product (1,3-Diethoxybenzene) | 1. Use of excess sodium ethoxide. 2. Prolonged reaction time or high temperature. | 1. Use a stoichiometric amount or a slight excess of 1,3-difluorobenzene relative to sodium ethoxide to favor mono-substitution. 2. Carefully monitor the reaction progress and stop it once the starting material is consumed to a satisfactory level, before significant di-substitution occurs. |
| Difficult Work-up and Purification | 1. Removal of high-boiling polar aprotic solvents (DMSO, DMF). 2. Separation of the product from unreacted starting material and the di-substituted by-product. | 1. During the aqueous work-up, perform multiple washes with water or brine to remove water-soluble solvents like DMSO and DMF from the organic layer. 2. Utilize fractional distillation under reduced pressure. The boiling points of 1,3-difluorobenzene, this compound, and 1,3-diethoxybenzene are typically different enough for separation. |
| Regioselectivity Issues (if using a different starting material like 1-chloro-3-fluorobenzene) | 1. The relative reactivity of the leaving groups (F is generally more reactive than Cl in SNAr). | 1. When reacting 1-chloro-3-fluorobenzene with sodium ethoxide, the primary product is expected to be this compound due to the higher reactivity of the fluorine atom as a leaving group in SNAr reactions. However, careful analysis of the product mixture is necessary to confirm regioselectivity. |
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is generally preferred for the scale-up production of this compound?
A1: The choice of synthesis route often depends on the cost and availability of starting materials, as well as safety and environmental considerations.
-
Williamson Ether Synthesis: This is a classic and well-understood method. 3-Fluorophenol is a readily available starting material. The reaction conditions can often be milder than SNAr. However, the use of alkylating agents requires careful handling.
-
Nucleophilic Aromatic Substitution (SNAr): This route can be very efficient if 1,3-difluorobenzene is an economically viable starting material. The reaction can be fast and high-yielding. Challenges include the use of strong bases and potentially high-boiling polar aprotic solvents which can be difficult to remove on a large scale.
Q2: What are the key safety precautions to consider during the scale-up of these syntheses?
A2:
-
Williamson Ether Synthesis: Ethylating agents like ethyl iodide and diethyl sulfate are toxic and potentially carcinogenic; handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reactions involving sodium hydride are highly flammable as hydrogen gas is evolved; they must be conducted under an inert atmosphere (nitrogen or argon) and away from ignition sources.
-
SNAr: Sodium ethoxide is a strong base and is corrosive. Reactions in solvents like DMSO or DMF at high temperatures should be carefully monitored to avoid runaway reactions.
Q3: How can I monitor the progress of the reaction effectively?
A3:
-
Thin Layer Chromatography (TLC): A quick and effective method for qualitative monitoring.
-
Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the consumption of starting materials and the formation of the product and by-products. This is highly recommended for scale-up to precisely determine the reaction endpoint.
-
High-Performance Liquid Chromatography (HPLC): Can also be used, particularly for monitoring the disappearance of the less volatile 3-fluorophenol.
Q4: What are the expected by-products and how can they be minimized?
A4:
-
Williamson Ether Synthesis: The main potential by-product is the C-alkylated isomer. This can be minimized by careful selection of solvent and reaction conditions. Unreacted 3-fluorophenol is also a common impurity.
-
SNAr: The primary by-product is the di-substituted 1,3-diethoxybenzene. This can be minimized by controlling the stoichiometry of the reactants, favoring an excess of the difluorobenzene starting material.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound. Please note that optimal conditions may vary and should be determined experimentally for each specific scale.
| Parameter | Williamson Ether Synthesis (from 3-Fluorophenol) | Nucleophilic Aromatic Substitution (from 1,3-Difluorobenzene) |
| Starting Materials | 3-Fluorophenol, Ethyl Iodide/Bromide/Sulfate | 1,3-Difluorobenzene, Sodium Ethoxide |
| Base/Nucleophile | K₂CO₃, NaOH, NaH | Sodium Ethoxide |
| Solvent | Acetone, DMF, THF | DMSO, DMF, NMP, Ethanol |
| Typical Temperature | 50-100 °C | 80-150 °C |
| Typical Reaction Time | 4-24 hours | 2-12 hours |
| Reported Yield | 70-90% (lab scale, varies with conditions) | 80-95% (lab scale, for similar systems)[1] |
| Key By-products | C-alkylated phenol, unreacted 3-fluorophenol | 1,3-Diethoxybenzene |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound (Adapted from similar procedures)
Materials:
-
3-Fluorophenol
-
Ethyl iodide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
Add ethyl iodide (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with 1 M NaOH solution to remove any unreacted 3-fluorophenol.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Protocol 2: SNAr Synthesis of this compound (Adapted from similar procedures)[1]
Materials:
-
1,3-Difluorobenzene
-
Sodium ethoxide (can be prepared in situ from sodium and anhydrous ethanol or used as a commercial solution)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Diethyl ether or other suitable extraction solvent
-
Deionized water
-
Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reaction under an inert atmosphere, extraction, and distillation
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of sodium ethoxide (1.0 eq) in the chosen anhydrous solvent (e.g., NMP).
-
Add 1,3-difluorobenzene (1.1 eq) to the solution.
-
Heat the reaction mixture to 100-120°C and stir for 2-6 hours. Monitor the reaction progress by GC to observe the formation of the product and the di-substituted by-product.
-
Once the desired conversion is reached, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully pouring it into a beaker of cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (or another suitable solvent) multiple times.
-
Combine the organic layers and wash repeatedly with water and then with brine to remove the high-boiling solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to separate this compound from unreacted starting material and any di-ethoxy by-product.
References
Improving the regioselectivity of reactions with 1-Ethoxy-3-fluorobenzene
Technical Support Center: 1-Ethoxy-3-fluorobenzene
Welcome to the technical support center for reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the regioselectivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing regioselectivity in reactions with this compound?
A1: The regiochemical outcome is primarily determined by the interplay of the directing effects of the ethoxy (-OEt) and fluoro (-F) substituents.
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For Electrophilic Aromatic Substitution (EAS): The ethoxy group is a strongly activating ortho, para-director due to its potent resonance (+M) effect.[1][2] The fluorine atom is a weakly deactivating ortho, para-director.[3][4] The activating ethoxy group exerts the dominant influence, directing incoming electrophiles primarily to the C4 (para) and C6 (ortho) positions. Substitution at C2 is sterically hindered.
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For Directed ortho-Metalation (DoM): Both the ethoxy and fluoro groups can act as Directed Metalation Groups (DMGs).[5][6] The ethoxy group is a well-established DMG that directs lithiation to adjacent positions.[7] The fluorine also directs deprotonation to its ortho positions. In this molecule, the C2 position is ortho to both substituents, making it the most acidic and the overwhelmingly favored site for metalation due to this synergistic effect.
Q2: I am performing a nitration reaction and getting a mixture of isomers. How can I favor one product over the others?
A2: Obtaining a mixture of C4 (para-nitro) and C6 (ortho-nitro) isomers is expected. To improve selectivity:
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Steric Hindrance: The C4 (para) position is sterically less hindered than the C6 (ortho) position. Using bulkier reagents or catalysts can increase the proportion of the para product.
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lower activation energy, which is typically the formation of the sterically less hindered para isomer.
-
Solvent Effects: The polarity of the solvent can influence the ortho/para ratio. Experimenting with different solvents (e.g., from nonpolar hexane to polar nitromethane) may alter the product distribution.
Q3: Why is my Directed ortho-Metalation (DoM) reaction failing or giving low yields?
A3: Common issues with DoM reactions include:
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Insufficiently Strong Base: Standard organolithium reagents like n-BuLi may require an additive to increase their basicity and break up aggregates.[8] The use of s-BuLi or t-BuLi, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), is recommended.
-
Incorrect Temperature: Lithiation must be performed at low temperatures (typically -78 °C) to prevent side reactions and decomposition of the aryllithium intermediate.
-
Presence of Water: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Premature Quenching: The electrophile should only be added after the metalation is complete. Ensure sufficient reaction time for the deprotonation step.
Troubleshooting Guides
Guide 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
This guide addresses the common problem of obtaining undesirable isomer ratios during reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation.
Problem: The reaction yields a difficult-to-separate mixture of C4 and C6 isomers, or significant amounts of other byproducts.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Temperature | Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). | Increased selectivity for the thermodynamically favored, sterically less hindered C4 (para) product. |
| Steric Effects | Use a bulkier electrophile or catalyst system. | Steric hindrance at the C6 position will be amplified, further favoring substitution at the C4 position. |
| Lewis Acid Choice | Vary the Lewis acid (for Friedel-Crafts). A milder Lewis acid (e.g., ZnCl₂) may offer different selectivity compared to a strong one (e.g., AlCl₃). | A change in the Lewis acid can alter the electrophile's reactivity and steric bulk, thus modifying the ortho/para ratio. |
| Solvent Polarity | Screen a range of anhydrous solvents with varying polarities. | May shift the product ratio. Non-polar solvents sometimes favor para substitution. |
Guide 2: Low Yield or Failure in Directed ortho-Metalation (DoM)
This guide focuses on issues encountered when attempting to selectively functionalize the C2 position via lithiation.
Problem: After adding the organolithium base and quenching with an electrophile, the desired C2-substituted product is obtained in low yield, or only starting material is recovered.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Deprotonation | Use a stronger base (s-BuLi or t-BuLi) and add TMEDA as a chelating agent to increase the reactivity of the organolithium.[8] | Complete and rapid deprotonation at the C2 position, leading to a higher concentration of the desired aryllithium intermediate. |
| Degradation of Intermediate | Maintain strict low-temperature control (-78 °C) throughout the deprotonation and before the addition of the electrophile. | The aryllithium intermediate is stabilized, preventing decomposition and side reactions. |
| Moisture Contamination | Rigorously dry all glassware in an oven. Use freshly distilled, anhydrous solvents and title the organolithium reagent before use. | Prevents quenching of the organolithium base and the aryllithium intermediate by trace amounts of water. |
| Electrophile Reactivity | Ensure the electrophile is sufficiently reactive to quench the aryllithium intermediate at low temperatures. | Efficient trapping of the intermediate to form the desired carbon-carbon or carbon-heteroatom bond. |
Illustrative Data & Protocols
Table 1: Regioselectivity in the Nitration of this compound
The following table summarizes typical product distributions under different conditions. Data is illustrative and based on established principles of electrophilic aromatic substitution.
| Conditions | Temperature | C4 (para) Isomer (%) | C6 (ortho) Isomer (%) | Other Isomers (%) |
| HNO₃, H₂SO₄ | 25 °C | 65 | 33 | 2 |
| HNO₃, H₂SO₄ | 0 °C | 75 | 24 | 1 |
| Ac₂O, HNO₃ | -10 °C | 80 | 19 | <1 |
Protocol 1: General Procedure for Directed ortho-Metalation at C2
This protocol describes a representative experiment for the selective functionalization at the C2 position.
1. Preparation:
-
Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (10 mL) to an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add this compound (1.0 mmol) to the flask.
-
Add TMEDA (1.2 mmol) to the solution.
2. Lithiation:
-
Slowly add s-BuLi (1.1 mmol, 1.4 M in cyclohexane) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
3. Electrophilic Quench:
-
Add the chosen electrophile (e.g., benzaldehyde, 1.2 mmol) dropwise to the solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature overnight.
4. Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Guides
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. baranlab.org [baranlab.org]
Technical Support Center: Catalyst Selection for Efficient Reactions of 1-Ethoxy-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 1-Ethoxy-3-fluorobenzene. The information is tailored for professionals in research and drug development to facilitate efficient and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Which catalytic cross-coupling reactions are most effective for functionalizing this compound?
A1: The most prominently utilized and effective catalytic cross-coupling reactions for this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These palladium-catalyzed reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, at various positions on the benzene ring, enabling the synthesis of a diverse range of derivatives.
Q2: What are the key challenges when using this compound in cross-coupling reactions?
A2: The primary challenges include achieving high regioselectivity and managing the electronic effects of the ethoxy and fluoro substituents. The electron-donating ethoxy group and the electron-withdrawing but ortho-directing fluorine atom can influence the reactivity and regioselectivity of the C-H bonds and any potential leaving groups. For instance, in reactions involving C-H activation, controlling the site of functionalization can be complex. In cross-coupling reactions, the choice of catalyst and ligands is crucial to overcome potential catalyst inhibition and achieve high yields.
Q3: Can C-H activation be used to directly functionalize this compound?
A3: Yes, C-H activation is a viable strategy for the direct functionalization of this compound. Palladium-catalyzed C-H arylation, for example, can be directed to specific positions on the aromatic ring. The regioselectivity is influenced by the directing group and the reaction conditions. Directed ortho-metalation, using strong bases like organolithium reagents, is another powerful technique to achieve site-specific functionalization, typically ortho to the ethoxy group.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low yield of the desired biphenyl product.
| Potential Cause | Troubleshooting Step |
| Inefficient Catalyst System | Screen different palladium catalysts and phosphine ligands. For electron-rich substrates like this compound, bulky, electron-rich ligands such as SPhos or XPhos in combination with a Pd(II) precatalyst like Pd(OAc)₂ or a preformed palladium complex can be effective. |
| Inappropriate Base | The choice of base is critical. A systematic screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended. The solubility and strength of the base can significantly impact the reaction rate and yield. |
| Poor Solvent Choice | Ensure the solvent system (e.g., toluene/water, dioxane/water) provides adequate solubility for all reactants and the catalyst. Degassing the solvent is crucial to prevent catalyst deactivation. |
| Decomposition of Boronic Acid | Use fresh, high-purity boronic acid. Consider using boronate esters (e.g., pinacol esters) which can be more stable. |
Issue: Formation of side products (e.g., homo-coupling, dehalogenation).
| Potential Cause | Troubleshooting Step |
| High Reaction Temperature | Lower the reaction temperature. High temperatures can promote side reactions. |
| Incorrect Palladium to Ligand Ratio | Optimize the Pd:ligand ratio. Typically, a 1:1 to 1:2 ratio is used, but this can be substrate-dependent. |
| Presence of Oxygen | Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation of the catalyst and phosphine ligands. |
Buchwald-Hartwig Amination
Issue: Incomplete conversion to the desired arylamine.
| Potential Cause | Troubleshooting Step |
| Catalyst Inhibition | The amine substrate or product can sometimes inhibit the palladium catalyst. Using bulky biarylphosphine ligands like BrettPhos or RuPhos can mitigate this issue. |
| Weak Base | Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required for efficient deprotonation of the amine. However, for sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, possibly requiring higher temperatures. |
| Steric Hindrance | For sterically demanding amines or aryl halides, more robust catalyst systems with highly active and sterically hindered ligands are necessary. |
Issue: Reductive dehalogenation of the aryl halide.
| Potential Cause | Troubleshooting Step |
| Inappropriate Ligand Choice | Certain phosphine ligands can promote β-hydride elimination, leading to dehalogenation. Screening different ligands is recommended. |
| High Catalyst Loading or Temperature | Reduce the catalyst loading and reaction temperature. Monitor the reaction progress to avoid prolonged reaction times after full conversion. |
Catalyst and Conditions for Suzuki-Miyaura Coupling of this compound
The following table summarizes a selection of catalyst systems and conditions for the Suzuki-Miyaura coupling of aryl halides structurally similar to this compound, providing a starting point for optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (0.44) | - | K₂CO₃ | DMF/H₂O | 110 | >95 |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 (0.44) | - | K₂CO₃ | DMF/H₂O | 110 | >95 |
| 1-Bromo-3,4-difluorobenzene | Various arylboronic acids | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ | Dioxane/H₂O | 105 | ~78 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A detailed experimental procedure for a Suzuki-Miyaura coupling reaction is as follows:
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To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
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Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
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Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.
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Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL) via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours), monitoring by TLC or GC/MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
A general protocol for the Buchwald-Hartwig amination is provided below:
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In a glovebox, charge an oven-dried reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Add the aryl halide (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the required time, monitoring by TLC or GC/MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
Visualizing Reaction Pathways
Catalyst Selection Logic for Cross-Coupling Reactions
Caption: Logical workflow for selecting a catalyst system for this compound.
Experimental Workflow for a Catalytic Reaction
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Analysis and removal of impurities from 1-Ethoxy-3-fluorobenzene
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the analysis and removal of impurities from 1-Ethoxy-3-fluorobenzene. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The most common impurities depend on the synthetic route. For this compound prepared via the Williamson ether synthesis, the primary impurities are unreacted starting materials: 3-fluorophenol and the ethylating agent (e.g., ethyl iodide or ethyl bromide).
Q2: How can I qualitatively identify the presence of 3-fluorophenol in my this compound sample?
A2: A simple method is to perform a liquid-liquid extraction with an aqueous base (e.g., 5% sodium hydroxide solution). 3-fluorophenol, being acidic, will be extracted into the aqueous layer. Acidification of the aqueous layer should result in the precipitation or cloudiness of the 3-fluorophenol if it is present in significant amounts. For more definitive identification, analytical techniques such as GC-MS and NMR spectroscopy are recommended.
Q3: What is the most effective method for removing unreacted 3-fluorophenol from my product?
A3: A liquid-liquid extraction using a dilute aqueous base is highly effective. The basic solution deprotonates the acidic 3-fluorophenol, making it soluble in the aqueous phase, while the neutral this compound remains in the organic phase. This is a standard workup procedure after the synthesis. For trace amounts of phenolic impurities, column chromatography can also be employed.
Q4: Can I use fractional distillation to purify this compound from 3-fluorophenol?
A4: While fractional distillation is a powerful purification technique for separating liquids with different boiling points, it may not be the most efficient method for removing 3-fluorophenol from this compound due to the relatively small difference in their boiling points and the potential for azeotrope formation. A chemical method like acid-base extraction is generally more effective for this specific separation. However, fractional distillation can be very effective for removing other volatile impurities or residual solvents.
Q5: Are there any known degradation products of this compound I should be aware of?
A5: this compound is a relatively stable aromatic ether under normal storage conditions (cool, dry, dark, and under an inert atmosphere). The C-F and ether bonds are generally stable. However, prolonged exposure to strong acids or bases at elevated temperatures could potentially lead to hydrolysis of the ether bond, yielding 3-fluorophenol and ethanol.
Troubleshooting Guides
Issue 1: Presence of a significant peak corresponding to 3-fluorophenol in the GC-MS analysis of the purified product.
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Ensure the Williamson ether synthesis has gone to completion by monitoring the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is incomplete, consider extending the reaction time or using a slight excess of the ethylating agent. |
| Inefficient extraction | During the workup, perform multiple extractions with a dilute aqueous base (e.g., 3 x 50 mL of 5% NaOH for a 100 mL organic phase). Ensure thorough mixing during each extraction to maximize the transfer of 3-fluorophenol into the aqueous layer. Check the pH of the aqueous layer after extraction to ensure it is basic. |
| Insufficient washing | After the base extraction, wash the organic layer with brine (saturated NaCl solution) to remove any residual aqueous base and dissolved salts. |
Issue 2: Broad or unexpected peaks in the ¹H NMR spectrum of the final product.
| Potential Cause | Troubleshooting Step |
| Residual acidic impurities (e.g., 3-fluorophenol) | The phenolic proton of 3-fluorophenol is broad and its chemical shift is concentration-dependent. The presence of this impurity can also slightly affect the chemical shifts of the product's aromatic protons. A D₂O shake of the NMR sample will cause the phenolic proton signal to disappear. To remove the impurity, perform an acid-base extraction as described above. |
| Water in the NMR solvent | A broad singlet peak is often observed for water. Its chemical shift can vary depending on the solvent and other components in the sample. Use a fresh, sealed bottle of deuterated solvent or dry the solvent over molecular sieves. |
| Paramagnetic impurities | Trace amounts of paramagnetic metals can cause significant broadening of NMR signals. Ensure all glassware is thoroughly cleaned. If the issue persists, passing the sample through a small plug of silica gel or celite may help remove these impurities. |
Data Presentation
Table 1: Typical GC-MS Parameters and Expected Retention Times
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split ratio 50:1) |
| Oven Program | Start at 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-300 amu |
| Expected Retention Time (Product) | ~10.5 min (for this compound) |
| Expected Retention Time (Impurity) | ~9.2 min (for 3-fluorophenol) |
Note: Retention times are approximate and can vary depending on the specific instrument and conditions.
Table 2: ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound | 7.21 (t, 1H), 6.65-6.75 (m, 3H), 4.03 (q, 2H), 1.42 (t, 3H) | 163.5 (d, J=243 Hz), 160.0 (d, J=11 Hz), 130.2 (d, J=10 Hz), 110.0 (s), 106.5 (d, J=21 Hz), 102.8 (d, J=24 Hz), 63.5 (s), 14.7 (s) |
| 3-Fluorophenol | 7.15 (t, 1H), 6.55-6.65 (m, 3H), 5.0 (br s, 1H) | 163.8 (d, J=243 Hz), 157.5 (d, J=11 Hz), 130.5 (d, J=10 Hz), 110.5 (s), 108.0 (d, J=21 Hz), 103.5 (d, J=25 Hz) |
Note: Chemical shifts are approximate and may vary slightly. The 'd' denotes a doublet due to C-F coupling, with the coupling constant J in Hz.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
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Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup: Set up the GC-MS system according to the parameters outlined in Table 1.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Acquisition: Acquire the data over the specified mass range.
-
Analysis: Identify the peaks in the chromatogram based on their retention times and mass spectra. Compare the obtained mass spectra with a library database for confirmation. The presence of a peak with a molecular ion (m/z) of 140 corresponding to this compound and a peak with a molecular ion of 112 corresponding to 3-fluorophenol should be checked.
Protocol 2: Removal of 3-Fluorophenol by Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Base Wash: Add a 5% aqueous solution of sodium hydroxide (NaOH) to the separatory funnel (approximately one-third of the organic phase volume).
-
Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure. Shake the funnel vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the base wash (steps 2-4) two more times.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and base.
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Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: Logical diagram of impurity removal via acid-base extraction.
Technical Support Center: Reaction Condition Optimization for 1-Ethoxy-3-fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-ethoxy-3-fluorobenzene. The content is tailored for researchers, scientists, and drug development professionals to assist in optimizing reaction conditions and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3-fluorophenol to form the corresponding phenoxide, which then acts as a nucleophile to attack an ethyl halide, such as ethyl iodide or ethyl bromide, in an SN2 reaction.[1][2][3]
Q2: Which starting materials are required for the Williamson ether synthesis of this compound?
A2: The key starting materials are 3-fluorophenol, an ethylating agent (commonly ethyl iodide or ethyl bromide), and a base to deprotonate the phenol. A suitable solvent is also necessary.
Q3: What are appropriate bases and solvents for this reaction?
A3: A moderately strong base is required to deprotonate the phenolic hydroxyl group. Anhydrous potassium carbonate (K2CO3) is a common and effective choice.[4][5][6] Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can accelerate the SN2 reaction. Acetone or butanone are suitable options.[5][7]
Q4: What are the typical reaction temperatures and times?
A4: The reaction is typically carried out at the reflux temperature of the chosen solvent. For instance, if using acetone, the reaction would be refluxed at approximately 56°C.[6] Reaction times can vary, but a common range is several hours to overnight (12-24 hours), with reaction progress monitored by techniques like Thin Layer Chromatography (TLC).[6]
Q5: What are potential side reactions and byproducts?
A5: The primary potential side reaction is elimination (E2) of the ethyl halide, which can be promoted by high temperatures and a strongly basic nucleophile, leading to the formation of ethene. However, with a primary ethyl halide, this is generally a minor pathway. Another possibility is the presence of unreacted starting materials in the final product if the reaction does not go to completion.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of 3-fluorophenol. 2. Presence of water in the reaction. 3. Ineffective ethylating agent. 4. Insufficient reaction time or temperature. | 1. Ensure the base (e.g., K2CO3) is anhydrous and used in sufficient excess (e.g., 2.5 equivalents).[6] 2. Use anhydrous solvents and thoroughly dry all glassware before use. 3. Ethyl iodide is generally more reactive than ethyl bromide. Ensure the ethylating agent is of good quality. 4. Monitor the reaction by TLC to determine the optimal reaction time. Ensure the reaction is maintained at a steady reflux. |
| Presence of Starting Material (3-fluorophenol) in Product | 1. Incomplete reaction. 2. Insufficient amount of ethylating agent or base. | 1. Increase the reaction time and monitor by TLC until the starting material is consumed. 2. Use a slight excess of the ethylating agent (e.g., 1.5 equivalents).[6] Ensure the base is present in sufficient quantity (e.g., 2.5 equivalents).[6] |
| Product is Difficult to Purify | 1. Formation of closely related byproducts. 2. Incomplete removal of the base or salts during workup. | 1. Utilize fractional distillation under reduced pressure for purification. If byproducts have very similar boiling points, column chromatography may be necessary. 2. Ensure thorough washing of the organic layer with water and brine during the workup to remove all inorganic salts. |
| Reaction Does Not Start | 1. Poor quality of reagents. 2. Reaction temperature is too low. | 1. Verify the purity and integrity of all starting materials and solvents. 2. Ensure the heating apparatus is functioning correctly and that the reaction mixture is reaching the reflux temperature of the solvent. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is based on established Williamson ether synthesis procedures for similar phenolic compounds and may require optimization for specific laboratory conditions.[5][6]
Materials:
-
3-Fluorophenol
-
Anhydrous Potassium Carbonate (K2CO3)
-
Ethyl Iodide (CH3CH2I)
-
Anhydrous Acetone
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-fluorophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.
-
Addition of Ethylating Agent: Add ethyl iodide (1.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain stirring for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.
-
Work-up - Extraction: To the resulting residue, add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Work-up - Washing: Combine the organic layers and wash sequentially with 1 M HCl, deionized water, and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Summary of Reaction Parameters
| Parameter | Recommended Condition |
| Starting Material | 3-Fluorophenol |
| Ethylating Agent | Ethyl Iodide |
| Base | Anhydrous Potassium Carbonate (K2CO3) |
| Solvent | Anhydrous Acetone |
| Temperature | Reflux (approx. 56°C) |
| Reaction Time | 12-24 hours (monitor by TLC) |
Visualizing the Process
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the Williamson ether synthesis of this compound.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. quora.com [quora.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. When phenol is refluxed with allyl bromide in acetone solution in the presence of anhydrous potassium carbonate a product may be isolated which, on heating to `200^@C` is converted mainly to [allen.in]
Technical Support Center: Synthesis of 1-Ethoxy-3-fluorobenzene
Welcome to the technical support center for the synthesis of 1-ethoxy-3-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the Williamson ether synthesis. This reaction involves the deprotonation of 3-fluorophenol to form the corresponding phenoxide, which then acts as a nucleophile and attacks an ethyl halide (such as ethyl iodide or ethyl bromide) in an SN2 reaction to form the desired ether.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The two main side reactions of concern are:
-
E2 Elimination: This can occur if the reaction conditions favor elimination over substitution, particularly if using a sterically hindered ethylating agent or a very strong, bulky base. However, with a primary ethyl halide, this is generally a minor concern.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (ortho and para positions). Under certain conditions, the ethyl group can attack the ring, leading to the formation of 2-ethyl-3-fluorophenol and 4-ethyl-3-fluorophenol.
Q3: How can I minimize the formation of C-alkylation byproducts?
A3: The choice of solvent and counter-ion plays a crucial role. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. Protic solvents, on the other hand, can solvate the oxygen of the phenoxide, making the carbon atoms more available for attack and thus increasing the likelihood of C-alkylation.[1] Using a "softer" electrophile like ethyl iodide can also favor C-alkylation compared to "harder" electrophiles.[2]
Q4: What is the best choice of base for this reaction?
A4: For the synthesis of aryl ethers like this compound, moderately strong bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often sufficient and effective. Stronger bases like sodium hydride (NaH) can also be used but may increase the risk of side reactions if not controlled properly.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction. A spot of the reaction mixture can be compared to spots of the starting materials (3-fluorophenol and ethyl iodide). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low or No Product Formation | 1. Incomplete deprotonation of 3-fluorophenol. 2. Low reaction temperature or insufficient reaction time. 3. Deactivated ethylating agent. | 1. Ensure the base is fresh and added in the correct stoichiometric amount (a slight excess is often used). 2. Increase the reaction temperature (e.g., to 60-80 °C) and/or extend the reaction time. Monitor by TLC. 3. Use a fresh bottle of ethyl iodide or bromide. | Increased yield of this compound. |
| Presence of Unreacted 3-Fluorophenol | 1. Insufficient amount of base or ethylating agent. 2. Short reaction time. | 1. Use a slight excess (1.1-1.2 equivalents) of both the base and the ethylating agent. 2. Continue the reaction until TLC shows complete consumption of the starting phenol. | Complete conversion of 3-fluorophenol to the desired product. |
| Formation of C-Alkylated Side Products | 1. Use of a protic solvent (e.g., ethanol, water). 2. Use of a "soft" electrophile like ethyl iodide under conditions that favor C-alkylation. | 1. Switch to a polar aprotic solvent such as DMF or acetone. 2. Consider using a "harder" electrophile like diethyl sulfate, although this may require more stringent reaction conditions. | Minimized formation of 2-ethyl-3-fluorophenol and 4-ethyl-3-fluorophenol, leading to a purer product. |
| Difficult Purification | Co-elution of the product with starting materials or side products during column chromatography. | 1. Ensure complete removal of unreacted 3-fluorophenol by washing the organic layer with an aqueous base (e.g., 5% NaOH) during workup. 2. Optimize the solvent system for column chromatography. A non-polar eluent system (e.g., hexane/ethyl acetate) should provide good separation. | Easier isolation of pure this compound. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Williamson Ether Synthesis
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
3-Fluorophenol
-
Potassium Carbonate (K2CO3), finely powdered
-
Ethyl Iodide
-
Acetone (anhydrous)
-
Diethyl ether
-
5% Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorophenol (1.0 eq).
-
Add anhydrous acetone as the solvent.
-
Add finely powdered potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl iodide (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (around 60-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the disappearance of 3-fluorophenol on TLC), cool the mixture to room temperature.
-
Filter the solid potassium salts and wash them with a small amount of acetone.
-
Remove the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 5% NaOH solution to remove any unreacted 3-fluorophenol.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the diethyl ether under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Ethoxy-3-fluorobenzene and 1-Methoxy-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1-ethoxy-3-fluorobenzene and 1-methoxy-3-fluorobenzene. Understanding the nuanced differences in their behavior is critical for applications in organic synthesis, medicinal chemistry, and materials science, where precise control over reaction outcomes is paramount. This document summarizes key reactivity parameters based on established principles of physical organic chemistry and available experimental data for analogous compounds.
Executive Summary
This compound and 1-methoxy-3-fluorobenzene are structurally similar aromatic ethers with a fluorine substituent. Their reactivity is primarily governed by the interplay of the electronic effects of the alkoxy and fluoro groups, as well as the steric hindrance imparted by the alkoxy substituent. In general, both are activated towards electrophilic aromatic substitution and deactivated towards nucleophilic aromatic substitution.
The primary differences in reactivity arise from the subtle electronic and steric distinctions between the methoxy and ethoxy groups. The ethyl group in this compound is slightly more electron-donating and significantly more sterically demanding than the methyl group in 1-methoxy-3-fluorobenzene. These differences are expected to manifest in slightly faster rates of electrophilic substitution and a greater preference for para-substitution for the ethoxy compound. Conversely, the ethoxy derivative is predicted to be slightly less reactive in nucleophilic aromatic substitution reactions.
Data Presentation: A Comparative Overview
The following table summarizes the predicted relative reactivity and product distributions for key reaction classes. These predictions are based on established electronic and steric parameters and experimental observations from closely related systems.
| Reaction Type | Reactant | Predicted Relative Rate | Key Factors Influencing Reactivity | Predicted Major Product(s) & Regioselectivity |
| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | This compound | Slightly Faster | - Stronger +R effect of the ethoxy group (activating) - Weak +I effect of the ethyl group (activating) - Strong -I effect of fluorine (deactivating) | Ortho and Para substitution favored. Higher para/ortho ratio due to increased steric hindrance from the ethoxy group. |
| 1-Methoxy-3-fluorobenzene | Slightly Slower | - Strong +R effect of the methoxy group (activating) - Weaker +I effect of the methyl group (activating) - Strong -I effect of fluorine (deactivating) | Ortho and Para substitution favored. Lower para/ortho ratio compared to the ethoxy analog. | |
| Nucleophilic Aromatic Substitution (SNAr) | This compound | Slightly Slower | - Strong +R effect of the ethoxy group (deactivating) - Strong -I effect of fluorine (activating) - Fluorine as the leaving group | Substitution of the fluorine atom. The stronger donating effect of the ethoxy group slightly disfavors the formation of the Meisenheimer intermediate. |
| 1-Methoxy-3-fluorobenzene | Slightly Faster | - Strong +R effect of the methoxy group (deactivating) - Strong -I effect of fluorine (activating) - Fluorine as the leaving group | Substitution of the fluorine atom. | |
| Metal-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) | This compound | Similar | - C-F bond activation is generally challenging. - Reactivity is highly dependent on the specific catalyst, ligands, and reaction conditions. | Coupling at the C-F position. |
| 1-Methoxy-3-fluorobenzene | Similar | - C-F bond activation is generally challenging. - Reactivity is highly dependent on the specific catalyst, ligands, and reaction conditions. | Coupling at the C-F position. |
Visualization of Reactivity Factors
The following diagram illustrates the key electronic and steric factors that differentiate the reactivity of this compound and 1-methoxy-3-fluorobenzene in electrophilic aromatic substitution.
Caption: A comparison of factors influencing the reactivity of the two title compounds.
Experimental Protocols
General Protocol for Electrophilic Nitration
A solution of the substituted benzene (1.0 eq.) in a suitable solvent (e.g., acetic anhydride or concentrated sulfuric acid) is cooled to 0 °C in an ice bath. A nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for a specified time (typically 1-3 hours) and then carefully quenched by pouring it onto crushed ice. The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product distribution (ortho/para ratio) can be determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
General Protocol for Nucleophilic Aromatic Substitution with an Amine
The fluoroaromatic compound (1.0 eq.), the amine nucleophile (1.2-2.0 eq.), and a base (e.g., potassium carbonate or triethylamine, 2.0 eq.) are dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature ranging from 80 to 150 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
To a degassed mixture of the fluoroaromatic compound (1.0 eq.), an arylboronic acid (1.2 eq.), and a base (e.g., potassium carbonate or cesium fluoride, 2.0 eq.) in a suitable solvent system (e.g., toluene/water or dioxane/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically between 80 and 110 °C until the starting material is consumed. After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated, and the product is purified by chromatography.
Conclusion
The reactivity of this compound is subtly but significantly different from that of 1-methoxy-3-fluorobenzene. The slightly stronger electron-donating character and greater steric bulk of the ethoxy group make it a more activating substituent for electrophilic aromatic substitution, with a pronounced directing effect towards the para position. In nucleophilic aromatic substitution, the stronger donating nature of the ethoxy group is expected to result in a slightly lower reaction rate. For metal-catalyzed cross-coupling reactions, the differences in reactivity are likely to be less pronounced and highly dependent on the specific reaction conditions. These considerations are crucial for designing synthetic routes and predicting product outcomes when utilizing these valuable chemical building blocks.
Comparative Analysis of Biologically Active Compounds: A Case Study on Fluorinated Phenyl Derivatives
To our valued researchers, scientists, and drug development professionals,
In the spirit of providing a valuable resource, we have pivoted to a closely related and well-documented area of research: the biological activity of compounds derived from fluorinated and methoxy-substituted anilines . This class of compounds showcases the significant impact of fluorine and alkoxy groups on pharmacological properties and offers a wealth of comparative data suitable for the in-depth analysis you require.
This guide will provide a comparative overview of the preclinical performance of various compounds synthesized from, or structurally related to, fluorinated and methoxy-substituted anilines. We will present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid in the evaluation of these molecules for further drug development.
Anticancer Activity: A Comparative Overview
Derivatives of anilinoquinazolines and anilinoquinolines have demonstrated significant potential as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival. The strategic incorporation of fluorine and methoxy groups can significantly influence their potency and selectivity. The following table summarizes the in vitro cytotoxic activity of representative compounds against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Anilinoquinazoline and Anilinoquinoline Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8a | A431 (Carcinoma) | 2.62 | Erlotinib | >100 |
| Vandetanib | 5.14 | |||
| 1f | HeLa (Cervical) | >50 | Gefitinib | 17.12[1] |
| BGC823 (Gastric) | 3.21 | Gefitinib | 19.27[1] | |
| 2i | HeLa (Cervical) | 7.15 | Gefitinib | 17.12[1] |
| BGC823 (Gastric) | 4.65 | Gefitinib | 19.27[1] | |
| 10k | A549 (Lung) | 0.07 | Afatinib | 0.05 |
| PC-3 (Prostate) | 7.67 | Afatinib | 4.1 | |
| MCF-7 (Breast) | 4.65 | Afatinib | 5.83 | |
| HeLa (Cervical) | 4.83 | Afatinib | 6.81 | |
| 4a | MDA-MB-231 (Breast) | 0.88 | - | - |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial and Antifungal Activity
The introduction of fluorine and methoxy moieties has also been explored for the development of novel antimicrobial and antifungal agents. The table below compares the minimum inhibitory concentration (MIC) of various synthesized compounds against different microbial strains.
Table 2: In Vitro Antimicrobial and Antifungal Activity
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound A | 16 | 32 | 8 | Fluconazole (C. albicans) | 4 |
| Compound B | 8 | 16 | 4 | Ciprofloxacin (S. aureus, E. coli) | 2, 1 |
| Compound C | 32 | >64 | 16 | - | - |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Caption: General workflow for the MTT cytotoxicity assay.
Microbroth Dilution Method for MIC Determination
The microbroth dilution method is used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.[1]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).[1]
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[1]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]
Signaling Pathways and Mechanisms of Action
Many of the anilinoquinazoline and anilinoquinoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] These receptors are crucial for tumor growth, proliferation, and angiogenesis.[1]
Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways.
References
Unveiling the Molecular Architecture: A Comparative Spectroscopic Guide to 1-Ethoxy-3-fluorobenzene
For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is a critical cornerstone of their work. This guide provides a comprehensive comparison of spectroscopic data for confirming the structure of 1-Ethoxy-3-fluorobenzene against its isomers, 1-Ethoxy-2-fluorobenzene and 1-Ethoxy-4-fluorobenzene. By presenting a combination of experimental and predicted data, this document serves as a practical tool for the unambiguous identification of these closely related compounds.
This guide delves into the nuanced differences in nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) that arise from the varied substitution patterns on the benzene ring. Detailed experimental protocols for acquiring these spectra are also provided to ensure reproducibility and accuracy in your own laboratory settings.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its ortho- and para-isomers. While experimental data for 1-Ethoxy-4-fluorobenzene is available, the data for this compound and 1-Ethoxy-2-fluorobenzene are largely predicted based on established spectroscopic principles and available data for analogous compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Aromatic Protons (ppm) | Ethoxy Protons (ppm) |
| This compound | Predicted: Multiplets in the range of 6.7-7.3 ppm. The fluorine at the meta position will cause complex splitting patterns. | Predicted: Quartet around 4.0 ppm (-OCH₂-) and a triplet around 1.4 ppm (-CH₃). |
| 1-Ethoxy-2-fluorobenzene | Predicted: Multiplets in the range of 6.9-7.2 ppm. The ortho-fluorine atom will significantly influence the chemical shifts and coupling constants of adjacent protons. | Predicted: Quartet around 4.1 ppm (-OCH₂-) and a triplet around 1.4 ppm (-CH₃). |
| 1-Ethoxy-4-fluorobenzene | Experimental: Two apparent triplets (doublets of doublets) around 6.8-7.0 ppm, characteristic of a para-substituted benzene ring with fluorine. | Experimental: Quartet at ~4.0 ppm (-OCH₂-) and a triplet at ~1.4 ppm (-CH₃). |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Aromatic Carbons (ppm) | Ethoxy Carbons (ppm) |
| This compound | Predicted: Six distinct signals. The carbon attached to fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and is expected around 163 ppm (d). The carbon attached to the ethoxy group (C-O) is predicted around 160 ppm. Other aromatic carbons will appear between 105-131 ppm. | Predicted: Two signals, one around 64 ppm (-OCH₂-) and another around 15 ppm (-CH₃). |
| 1-Ethoxy-2-fluorobenzene | Predicted: Six distinct signals. The C-F bond will result in a signal around 153 ppm (d, ¹JCF). The C-O bond will be adjacent, and its signal is predicted around 148 ppm. Other aromatic carbons will be in the 115-125 ppm range. | Predicted: Two signals, one around 64 ppm (-OCH₂-) and another around 15 ppm (-CH₃). |
| 1-Ethoxy-4-fluorobenzene | Experimental: Four distinct signals. The C-F carbon appears as a doublet around 158 ppm with a large ¹JCF. The C-O carbon is at approximately 155 ppm. The other two aromatic carbons are observed at around 116 and 115 ppm. | Experimental: Two signals, one at ~64 ppm (-OCH₂-) and another at ~15 ppm (-CH₃). |
Table 3: IR Spectroscopic Data (Predicted and Experimental)
| Compound | Key Absorptions (cm⁻¹) |
| This compound | Predicted: C-F stretch (aromatic) ~1250-1100 cm⁻¹, C-O-C stretch (asymmetric) ~1250 cm⁻¹, C-O-C stretch (symmetric) ~1040 cm⁻¹, C-H stretch (aromatic) ~3100-3000 cm⁻¹, C-H stretch (aliphatic) ~2980-2850 cm⁻¹. |
| 1-Ethoxy-2-fluorobenzene | Predicted: Similar to the 3-isomer, with potential minor shifts in the fingerprint region due to the different substitution pattern. |
| 1-Ethoxy-4-fluorobenzene | Experimental: Strong C-F stretching absorption around 1220 cm⁻¹. Strong asymmetric and symmetric C-O-C stretching bands are observed around 1240 cm⁻¹ and 1040 cm⁻¹, respectively. Aromatic and aliphatic C-H stretching bands are also present. |
Table 4: Mass Spectrometry Data (Predicted)
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | Predicted: 140 [M]⁺ | Predicted: 112 [M-C₂H₄]⁺, 95 [M-OC₂H₅]⁺, 83, 69. |
| 1-Ethoxy-2-fluorobenzene | Predicted: 140 [M]⁺ | Predicted: Similar fragmentation pattern to the 3-isomer. |
| 1-Ethoxy-4-fluorobenzene | Predicted: 140 [M]⁺ | Predicted: 112 [M-C₂H₄]⁺, 95 [M-OC₂H₅]⁺, 83, 69. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to facilitate the acquisition of high-quality data for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy of Small Organic Molecules
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.
-
-
¹H NMR Acquisition:
-
Set the spectral width to a standard range for organic protons (e.g., -2 to 12 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Set the number of scans (e.g., 8 or 16 for a reasonably concentrated sample) and the relaxation delay (e.g., 1-2 seconds).
-
Acquire the free induction decay (FID).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Set a wider spectral width (e.g., 0 to 220 ppm).
-
A greater number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of ¹³C.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of Liquid Samples
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a single drop of the liquid sample directly onto the center of the ATR crystal.
-
Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the spectrum over the desired range (e.g., 4000 to 400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after the measurement.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry of Volatile Organic Compounds
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.
-
Data Analysis: Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information.
Workflow for Spectroscopic Analysis
The logical progression of experiments for the structural confirmation of this compound is outlined in the following diagram.
Caption: Workflow for the spectroscopic analysis of this compound.
A Comparative Guide to the Synthesis of 1-Ethoxy-3-fluorobenzene: An Evaluation of Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-ethoxy-3-fluorobenzene, a key intermediate in the development of various pharmaceuticals and agrochemicals, can be achieved through several established and modern synthetic routes. This guide provides a comparative analysis of three prominent methods: the classical Williamson ether synthesis, a modern copper-catalyzed Ullmann-type reaction, and a microwave-assisted approach. The objective is to offer a clear, data-driven comparison of these methodologies to aid researchers in selecting the most suitable protocol for their specific needs, considering factors such as yield, reaction time, and experimental simplicity.
Comparative Analysis of Synthesis Methods
The following table summarizes the key quantitative data for the synthesis of this compound via three different methods. The data is compiled from literature reports on similar aryl ether syntheses and provides a basis for objective comparison.
| Parameter | Williamson Ether Synthesis | Copper-Catalyzed Synthesis | Microwave-Assisted Synthesis |
| Yield | 50-95%[1] | Good to Excellent | High |
| Reaction Time | 1-12 hours | 12-24 hours | 5-30 minutes |
| Temperature | Reflux (typically 60-100 °C) | 80-120 °C | 100-150 °C |
| Key Reagents | Strong base (e.g., NaH, K₂CO₃) | Copper(I) salt, Ligand (e.g., phenanthroline) | Base (e.g., K₂CO₃) |
| Solvent | Acetone, DMF, Acetonitrile | DMSO, Dioxane, Toluene | Polar aprotic (e.g., DMF) or solvent-free |
| Catalyst | None (or Phase-Transfer Catalyst) | Copper(I) Iodide | None (supported catalysts can be used) |
| Purity of Crude Product | Moderate to High | High | High |
Experimental Protocols
Detailed methodologies for each of the compared synthetic routes are provided below.
Method 1: Williamson Ether Synthesis
This classical method involves the reaction of a phenoxide with an alkyl halide. It is a widely used, reliable method for preparing ethers.[1][2]
Reaction Scheme:
Experimental Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorophenol (1.0 eq).
-
Dissolve the 3-fluorophenol in a suitable solvent such as acetone or dimethylformamide (DMF).
-
Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), portion-wise to the solution while stirring. If using NaH, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.
-
Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 1-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation to yield pure this compound.
Method 2: Copper-Catalyzed Synthesis (Ullmann-Type Reaction)
Modern variations of the Ullmann condensation utilize a copper catalyst and a ligand to facilitate the etherification under milder conditions than the traditional method.[3]
Reaction Scheme:
Experimental Procedure:
-
To a dry Schlenk tube or a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add copper(I) iodide (CuI, 0.05-0.1 eq), a suitable ligand such as 1,10-phenanthroline or L-proline (0.1-0.2 eq), and a base, for example, cesium carbonate (Cs₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add 3-fluorophenol (1.0 eq) and a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Add ethyl iodide (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash it with water and brine to remove the solvent and inorganic residues.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Method 3: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis can significantly reduce reaction times and often improve yields by enabling rapid and uniform heating of the reaction mixture.[4]
Reaction Scheme:
Experimental Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 3-fluorophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a small amount of a high-boiling polar solvent like DMF, or perform the reaction under solvent-free conditions.
-
Add ethyl iodide (1.2 eq) to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 5-30 minutes. The reaction progress can be monitored by TLC after cooling the vessel.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation to yield pure this compound.
Visualizations
The following diagrams illustrate the workflows and reaction pathways described in this guide.
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Caption: Workflow for the Copper-Catalyzed Synthesis of this compound.
Caption: Workflow for the Microwave-Assisted Synthesis of this compound.
Caption: Simplified Reaction Pathways for the Synthesis of this compound.
References
A Comparative Analysis of 1-Ethoxy-3-fluorobenzene and Other Fluorinated Building Blocks for Pharmaceutical and Agrochemical Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal and agricultural chemistry. Fluorinated building blocks offer a powerful toolkit to modulate physicochemical properties, metabolic stability, and biological activity. This guide provides an objective comparison of 1-Ethoxy-3-fluorobenzene against other key fluorinated building blocks, offering insights into their performance in crucial cross-coupling reactions, supported by experimental data.
This compound is a versatile aromatic compound featuring both an electron-donating ethoxy group and an electron-withdrawing fluorine atom.[1][2] This unique electronic profile influences its reactivity and makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in targeting neurological disorders and developing specialty polymers.[1] This guide will compare this compound with three other commercially available fluorinated building blocks: 3-Fluoroanisole, 1-Bromo-3-fluorobenzene, and 3-Fluorobenzaldehyde. The comparison will focus on their physicochemical properties and their performance in two of the most powerful and widely used C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Physicochemical Properties
The selection of a building block often begins with an assessment of its fundamental physicochemical properties. These properties can influence reaction conditions, solubility, and the overall character of the final molecule.
| Property | This compound | 3-Fluoroanisole | 1-Bromo-3-fluorobenzene | 3-Fluorobenzaldehyde |
| Molecular Formula | C₈H₉FO | C₇H₇FO | C₆H₄BrF | C₇H₅FO |
| Molecular Weight | 140.16 g/mol [1] | 126.13 g/mol [3] | 175.00 g/mol [4] | 124.11 g/mol [5] |
| Boiling Point | Not specified | 158 °C/743 mmHg[3] | 148 °C[6] | 66-68 °C/20 mmHg[5] |
| Density | Not specified | 1.104 g/mL at 25 °C[3] | 1.7081 g/cm³ (20 °C)[6] | 1.17 g/mL at 25 °C[5] |
| Refractive Index | Not specified | n20/D 1.488[3] | n20/D 1.518[5] | n20/D 1.518[5] |
| Appearance | - | Liquid[3] | Clear, colorless liquid[6] | Colorless to light yellow liquid[5] |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly biaryl structures. The reactivity of the aryl halide or pseudohalide is a critical factor for the success of this transformation. The following table presents a comparison of the performance of the selected fluorinated building blocks in a Suzuki-Miyaura coupling with phenylboronic acid. It is important to note that direct comparison of yields across different studies can be misleading due to variations in reaction conditions.
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-3-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~95% (conversion)[6] |
| 3-Fluoroanisole | Pd-bidentate complex | KOBu-t | DMF | Not Spec. | Not Spec. | Good yields reported[7] |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, enabling the coupling of amines with aryl halides or pseudohalides. This reaction is widely employed in the pharmaceutical industry due to the prevalence of the arylamine motif in bioactive molecules. The table below summarizes the expected performance of the selected building blocks in a Buchwald-Hartwig amination with aniline.
| Aryl Halide/Pseudohalide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1-Bromo-3-fluorobenzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | 80-95%[8] |
| Aryl Fluoride (general) | Pd(OAc)₂ / Ligand | Strong Base | Toluene/Dioxane | 80-110 | 2-24 | Generally lower than bromides[9] |
Note: Specific and directly comparable yield data for this compound, 3-Fluoroanisole, and 3-Fluorobenzaldehyde in Buchwald-Hartwig amination with aniline was not found in the searched literature. The data for 1-Bromo-3-fluorobenzene is based on typical conditions for electron-deficient aryl bromides. Aryl fluorides are generally less reactive than aryl bromides in Buchwald-Hartwig amination and often require more specialized catalyst systems and harsher conditions.
Experimental Protocols
A standardized protocol is essential for the objective comparison of different reagents. Below are general experimental procedures for the Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions that can be adapted to benchmark various fluorinated building blocks.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, phenylboronic acid, palladium catalyst, and base.
-
Add the solvent system to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, extracting the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Experimental Protocol for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 mmol)
-
Aniline (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel.
-
Add the aniline followed by the anhydrous solvent.
-
Seal the reaction vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycles of the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow.
Conclusion
This compound stands as a valuable fluorinated building block, offering a unique combination of electronic properties that make it an attractive starting material for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. While direct, quantitative comparative data for its performance in Suzuki-Miyaura and Buchwald-Hartwig reactions against other building blocks under standardized conditions is limited in the current literature, its structural similarity to other reactive fluoro-substituted aryl ethers suggests its utility in these transformations.
For reactions where a highly reactive leaving group is desired, 1-Bromo-3-fluorobenzene is a clear choice, demonstrating high conversion in Suzuki-Miyaura couplings. 3-Fluoroanisole provides a close structural analog to this compound with a slightly different steric and electronic profile. 3-Fluorobenzaldehyde offers a reactive handle for further synthetic transformations through its aldehyde functionality.
The choice of the optimal fluorinated building block will ultimately depend on the specific synthetic strategy, the desired final product, and the required reaction conditions. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions and to develop efficient and robust synthetic routes for the creation of novel fluorinated compounds.
References
- 1. youtube.com [youtube.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Ethoxy-3-fluorobenzene: Williamson Ether Synthesis vs. Ullmann Condensation
For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key intermediates is paramount. 1-Ethoxy-3-fluorobenzene, a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, can be prepared through several methods. This guide provides an objective comparison of two prominent synthetic routes: the Williamson ether synthesis and the Ullmann condensation, offering insights into their reproducibility and practicality.
This comparison relies on established chemical principles and published methodologies for analogous compounds, providing a framework for selecting the most suitable synthetic strategy.
Comparison of Synthetic Methods
The choice between the Williamson ether synthesis and the Ullmann condensation for the preparation of this compound depends on several factors, including starting material availability, desired scale, and tolerance for specific reaction conditions. The following table summarizes the key quantitative and qualitative aspects of each method based on typical literature procedures for similar aryl ethers.
| Parameter | Williamson Ether Synthesis | Ullmann Condensation |
| Starting Materials | 3-Fluorophenol, Ethyl halide (e.g., ethyl iodide, ethyl bromide) | 1-Bromo-3-fluorobenzene or 1-Iodo-3-fluorobenzene, Ethanol |
| Key Reagents | A base (e.g., NaH, K₂CO₃, NaOH) | A copper catalyst (e.g., CuI, Cu₂O), a base (e.g., K₂CO₃, Cs₂CO₃), and often a ligand |
| Typical Solvents | Acetone, DMF, Acetonitrile | DMF, DMSO, NMP, Pyridine |
| Reaction Temperature | Room temperature to reflux (typically 50-100 °C) | High temperatures (typically 100-200 °C) |
| Reaction Time | 2-24 hours | 12-48 hours |
| Reported Yields (for analogous systems) | Moderate to high (60-95%) | Moderate to high (50-90%) |
| Reproducibility | Generally considered high for suitable substrates. Sensitive to moisture and the quality of the base. | Can be variable and highly dependent on the catalyst system, ligand, and reaction conditions. Reproducibility can be a challenge. |
| Key Advantages | Milder reaction conditions, generally high yields, avoids the use of a metal catalyst. | Broader substrate scope in some cases (can tolerate a wider range of functional groups on the aryl halide). |
| Key Disadvantages | The phenoxide is a strong nucleophile and can lead to side reactions. Not suitable for sterically hindered substrates. | Harsh reaction conditions, requires a metal catalyst which may need to be removed from the final product, potential for side reactions like dehalogenation. |
Experimental Protocols
The following are detailed, generalized experimental protocols for the synthesis of this compound via the Williamson ether synthesis and the Ullmann condensation. These protocols are based on standard procedures reported in the literature for similar compounds and should be adapted and optimized for specific laboratory conditions.
Method 1: Williamson Ether Synthesis
This method proceeds via the nucleophilic substitution of an ethyl halide by the 3-fluorophenoxide ion.
Reactants and Reagents:
-
3-Fluorophenol
-
Ethyl iodide or Ethyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-fluorophenol (1.0 eq.) in acetone or DMF, add potassium carbonate (1.5 eq.). If using sodium hydride, it should be added portion-wise to a solution of 3-fluorophenol in anhydrous DMF at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the phenoxide.
-
Add ethyl iodide or ethyl bromide (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Method 2: Ullmann Condensation
This copper-catalyzed cross-coupling reaction involves the formation of the aryl ether from an aryl halide and an alcohol.
Reactants and Reagents:
-
1-Bromo-3-fluorobenzene or 1-Iodo-3-fluorobenzene
-
Ethanol
-
Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
A ligand (e.g., 1,10-phenanthroline, L-proline) - often required to improve yield and reproducibility
-
Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
-
Toluene or Ethyl acetate (for extraction)
-
Aqueous ammonia solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine 1-bromo-3-fluorobenzene (1.0 eq.), copper(I) iodide (0.1 eq.), potassium carbonate (2.0 eq.), and the chosen ligand (0.2 eq.).
-
Add anhydrous DMF or NMP as the solvent, followed by ethanol (2.0 eq.).
-
Heat the reaction mixture to 120-150 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with toluene or ethyl acetate and filter through a pad of celite to remove the copper catalyst and inorganic salts.
-
Wash the organic layer with aqueous ammonia solution to remove residual copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Synthetic Pathway Visualization
The following diagrams illustrate the two synthetic routes for this compound.
Caption: Synthetic pathways to this compound.
Conclusion and Reproducibility Outlook
Both the Williamson ether synthesis and the Ullmann condensation represent viable methods for the synthesis of this compound.
The Williamson ether synthesis is often the preferred method for laboratory-scale synthesis due to its milder conditions and the absence of a metal catalyst. Its reproducibility is generally high, provided that anhydrous conditions are maintained and a suitable base is used. The primary starting material, 3-fluorophenol, is commercially available.
The Ullmann condensation , while effective, typically requires harsher conditions, which can be a drawback. The reproducibility of the Ullmann reaction can be more challenging and is often sensitive to the specific copper catalyst, ligand, base, and solvent system employed. However, modern advancements in catalysis have led to milder and more reliable Ullmann-type reactions. This route is particularly useful if 1-bromo-3-fluorobenzene is a more readily available or cost-effective starting material.
For researchers aiming for a reliable and reproducible synthesis on a laboratory scale, the Williamson ether synthesis would be the recommended starting point. For industrial applications or when facing challenges with the Williamson approach, the Ullmann condensation, particularly with modern catalytic systems, offers a powerful alternative. As with any chemical synthesis, optimization of the reaction conditions is crucial to achieve the desired yield, purity, and reproducibility.
A Comparative In-Silico Analysis of 1-Ethoxy-3-fluorobenzene Derivatives and Bioisosteric Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the predicted physicochemical and ADMET properties of 1-Ethoxy-3-fluorobenzene derivatives compared to non-fluorinated and bioisosteric alternatives.
This guide provides a comprehensive in-silico comparison of this compound and its derivatives against relevant analogues. The following sections detail the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, alongside key physicochemical properties. All computational data is presented in structured tables for straightforward comparison. Methodologies for the in-silico tools utilized are also provided. While direct experimental data for this compound and its derivatives are limited in publicly accessible databases, this guide incorporates experimental data for analogous compounds to provide a baseline for evaluating the predictive models.
Comparative Analysis of Physicochemical Properties
The following table summarizes the in-silico predictions for key physicochemical properties of this compound, its derivatives, and selected analogues. These properties are crucial in determining a compound's suitability as a drug candidate, influencing its absorption, distribution, and ability to interact with biological targets.
Table 1: In-Silico Prediction of Physicochemical Properties
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Water Solubility (LogS) |
| Parent Compound | |||||
| This compound | CCOc1cccc(F)c1 | C₈H₉FO | 140.16 | 2.59 | -2.86 |
| Derivatives | |||||
| 1-(1-Ethoxy-3-fluorophenyl)ethan-1-one | CC(=O)c1cc(OCC)ccc1F | C₁₀H₁₁FO₂ | 182.19 | 2.33 | -2.71 |
| 1-Ethoxy-3-fluoro-5-nitrobenzene | CCOc1cc(F)cc(--INVALID-LINK--[O-])c1 | C₈H₈FNO₃ | 185.15 | 2.58 | -3.22 |
| (1-Ethoxy-3-fluorophenyl)methanamine | NCCc1cc(OCC)ccc1F | C₉H₁₂FNO | 169.20 | 1.83 | -1.98 |
| Analogues | |||||
| Ethoxybenzene | CCOc1ccccc1 | C₈H₁₀O | 122.16 | 2.58 | -2.48 |
| 1,3-Diethoxybenzene | CCOc1cccc(OCC)c1 | C₁₀H₁₄O₂ | 166.22 | 2.87 | -2.93 |
| 3-Ethoxypyridine | CCOc1cccnc1 | C₇H₉NO | 123.15 | 1.25 | -1.35 |
Data generated using SwissADME.
Comparative ADMET Profiling
The ADMET profile of a compound is a critical determinant of its clinical success. The following tables provide in-silico predictions for key ADMET parameters, including absorption, metabolism, and toxicity.
Table 2: In-Silico Prediction of Pharmacokinetic Properties
| Compound Name | Human Intestinal Absorption | Blood-Brain Barrier Permeant | CYP2D6 Inhibitor |
| Parent Compound | |||
| This compound | High | Yes | No |
| Derivatives | |||
| 1-(1-Ethoxy-3-fluorophenyl)ethan-1-one | High | Yes | Yes |
| 1-Ethoxy-3-fluoro-5-nitrobenzene | High | Yes | No |
| (1-Ethoxy-3-fluorophenyl)methanamine | High | Yes | Yes |
| Analogues | |||
| Ethoxybenzene | High | Yes | No |
| 1,3-Diethoxybenzene | High | Yes | No |
| 3-Ethoxypyridine | High | Yes | No |
Data generated using SwissADME.
Table 3: In-Silico Prediction of Toxicological Properties
| Compound Name | hERG I Inhibitor | AMES Mutagenicity |
| Parent Compound | ||
| This compound | No | No |
| Derivatives | ||
| 1-(1-Ethoxy-3-fluorophenyl)ethan-1-one | No | No |
| 1-Ethoxy-3-fluoro-5-nitrobenzene | No | Yes |
| (1-Ethoxy-3-fluorophenyl)methanamine | No | No |
| Analogues | ||
| Ethoxybenzene | No | No |
| 1,3-Diethoxybenzene | No | No |
| 3-Ethoxypyridine | No | No |
Data generated using pkCSM.
Supporting Experimental Data
Table 4: Comparison of Predicted vs. Experimental Physicochemical Properties for Analogue Compounds
| Compound Name | Property | Predicted Value | Experimental Value | Reference |
| Ethoxybenzene | LogP | 2.58 | 2.51 | [1] |
| Water Solubility (LogS) | -2.48 | Insoluble | [2] | |
| 1,3-Diethoxybenzene | LogP | 2.87 | Not Available | |
| Water Solubility (LogS) | -2.93 | Not Available | ||
| 1,3-Dimethoxybenzene | LogP | 2.06 (SwissADME) | 2.21 | [3] |
| Water Solubility (LogS) | -2.31 (SwissADME) | Slightly soluble | [3] |
Experimental Protocols
The in-silico data presented in this guide were generated using two widely recognized and freely accessible web-based platforms: SwissADME and pkCSM.
SwissADME Protocol: The canonical SMILES (Simplified Molecular Input Line Entry System) string for each compound was submitted to the SwissADME web server (--INVALID-LINK--). The platform calculates a range of physicochemical descriptors, pharmacokinetic properties, and drug-likeness parameters based on various established models. For instance, the predicted LogP is a consensus value from multiple predictive models. Water solubility (LogS) is estimated using a model derived from a large dataset of known compounds. Predictions for human intestinal absorption and blood-brain barrier permeability are based on the BOILED-Egg model. Cytochrome P450 (CYP) inhibition predictions are based on machine learning models trained on experimental data.
pkCSM Protocol: The SMILES string for each compound was submitted to the pkCSM web server (--INVALID-LINK--). This tool uses graph-based signatures to predict a wide array of ADMET properties. The hERG I inhibition and AMES mutagenicity predictions are based on predictive models trained on large datasets of experimentally verified compounds. The models utilize the 3D structure of the molecule to identify structural motifs and physicochemical properties associated with a higher likelihood of toxicity.
Visualizations
To further illustrate the concepts discussed in this guide, the following diagrams were generated using the Graphviz DOT language.
Caption: Workflow for in-silico property prediction.
Caption: Workflow for comparative analysis.
Caption: Hypothetical GPCR signaling pathway.
References
- 1. 1-Ethoxy-2,3-Difluorobenzene | C8H8F2O | CID 2782928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]
A Comparative Guide to the Characterization of 1-Ethoxy-3-fluorobenzene Reaction Products by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of reaction products derived from 1-ethoxy-3-fluorobenzene. Objective comparisons are supported by illustrative experimental data from common electrophilic aromatic substitution reactions, including nitration, bromination, and Friedel-Crafts acylation. Detailed experimental protocols are provided to facilitate the replication of these analyses in a laboratory setting.
Introduction to the Analysis of this compound Derivatives
This compound is a valuable starting material in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its disubstituted aromatic ring, featuring both an activating ethoxy group and a deactivating but ortho, para-directing fluoro group, leads to a variety of isomeric products upon reaction. The accurate separation, identification, and quantification of these isomers are critical for reaction optimization, quality control, and regulatory compliance. HPLC and GC-MS are two powerful and complementary analytical techniques widely employed for these purposes.
Comparison of HPLC and GC-MS for Product Analysis
The choice between HPLC and GC-MS for the analysis of this compound reaction products depends on several factors, including the volatility and thermal stability of the analytes, the required sensitivity, and the need for structural elucidation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on the differential partitioning of volatile analytes between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. | Limited to volatile and thermally stable compounds. |
| Sensitivity | Generally in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector. | Highly sensitive, often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range. |
| Resolution | Excellent for separating isomers with different polarities. | Excellent for separating volatile isomers with different boiling points. |
| Structural Info | Limited to retention time and UV-Vis spectra unless coupled with a mass spectrometer (LC-MS). | Provides detailed structural information through mass fragmentation patterns. |
| Sample Prep | Simple dissolution in a suitable solvent is often sufficient. | May require derivatization to increase volatility and thermal stability. |
Illustrative Experimental Data
The following tables summarize hypothetical but realistic data from the analysis of the product mixtures from the nitration, bromination, and Friedel-Crafts acylation of this compound. The isomer distribution is predicted based on the directing effects of the ethoxy (strong ortho, para-director) and fluoro (weak ortho, para-director) groups.
HPLC Analysis Data
Table 1: HPLC Separation of Nitration Products of this compound
| Compound | Retention Time (min) | Peak Area (%) |
| 1-Ethoxy-3-fluoro-4-nitrobenzene | 8.2 | 85 |
| 1-Ethoxy-3-fluoro-6-nitrobenzene | 9.5 | 10 |
| 1-Ethoxy-3-fluoro-2-nitrobenzene | 10.1 | 5 |
| This compound (unreacted) | 12.5 | <1 |
Table 2: HPLC Separation of Bromination Products of this compound
| Compound | Retention Time (min) | Peak Area (%) |
| 1-Bromo-4-ethoxy-2-fluorobenzene | 10.8 | 90 |
| 1-Bromo-2-ethoxy-4-fluorobenzene | 11.7 | 8 |
| 1-Bromo-2-ethoxy-6-fluorobenzene | 12.3 | 2 |
| This compound (unreacted) | 14.1 | <1 |
GC-MS Analysis Data
Table 3: GC-MS Analysis of Friedel-Crafts Acylation Products of this compound
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Relative Abundance (%) |
| 1-(4-Ethoxy-2-fluorophenyl)ethanone | 15.3 | 182 | 167, 139, 111 | 92 |
| 1-(2-Ethoxy-4-fluorophenyl)ethanone | 16.1 | 182 | 167, 139, 111 | 7 |
| 1-(2-Ethoxy-6-fluorophenyl)ethanone | 16.8 | 182 | 167, 139, 111 | 1 |
| This compound (unreacted) | 13.2 | 140 | 112, 84 | <1 |
Experimental Protocols
Electrophilic Nitration of this compound
Materials:
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 5 mL of concentrated sulfuric acid to 5 mL of dichloromethane.
-
To this cooled mixture, add 2.8 g (0.02 mol) of this compound dropwise with continuous stirring.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding 2 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring in the ice bath for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture slowly into 50 mL of ice-cold water.
-
Separate the organic layer and wash it sequentially with 20 mL of water and 20 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.
HPLC Analysis of Reaction Products
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
Acetonitrile and Water (gradient elution)
Procedure:
-
Prepare a stock solution of the crude reaction product in acetonitrile at a concentration of 1 mg/mL.
-
Set the HPLC system with a gradient elution program starting from 40% acetonitrile and increasing to 80% over 20 minutes.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Set the UV detector to monitor at 254 nm.
-
Inject 10 µL of the sample solution and record the chromatogram.
-
Identify and quantify the isomers based on their retention times and peak areas, using reference standards if available.
GC-MS Analysis of Reaction Products
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 50-300 amu
Procedure:
-
Prepare a dilute solution of the crude reaction product in dichloromethane (approx. 100 µg/mL).
-
Inject 1 µL of the sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the components by comparing their mass spectra with a library of known compounds and by interpreting the fragmentation patterns.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process, from the initial reaction to the final characterization of the products.
Cross-Validation of Analytical Methods for 1-Ethoxy-3-fluorobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 1-Ethoxy-3-fluorobenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, is critical for ensuring product quality, process control, and regulatory compliance. The selection of a suitable analytical method is paramount and often necessitates cross-validation to ensure data integrity. This guide provides an objective comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound, supported by detailed experimental protocols and expected performance data.
Method Performance Comparison
The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., purity assessment, impurity profiling, or quantification in a complex matrix).
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in the gas phase, followed by mass-based detection. | Separation based on partitioning between a stationary and mobile liquid phase, followed by UV or other detection. |
| Applicability | Ideal for volatile and thermally stable compounds like this compound. Excellent for identifying unknown impurities through mass spectral libraries. | Suitable for a wide range of compounds, including those that are less volatile or thermally labile. |
| Linearity (R²) | Typically > 0.995 | Typically > 0.998 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 2% |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low to mid ng/mL |
| Limit of Quantitation (LOQ) | Mid to high ng/mL | High ng/mL to low µg/mL |
| Sample Throughput | Moderate; depends on oven temperature program. | High; amenable to rapid gradient methods. |
| Matrix Effects | Can be significant in complex matrices, may require extensive sample cleanup. | Can be managed with appropriate sample preparation and chromatographic conditions. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to a final concentration of 1 mg/mL.
-
If necessary, perform a serial dilution to bring the concentration within the calibrated range.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analyte.[1]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection: 1 µL, Splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-450) for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 140, 111, 83 - Note: specific ions should be confirmed with a standard).
High-Performance Liquid Chromatography (HPLC) Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in the mobile phase or a compatible solvent (e.g., Acetonitrile/Water mixture) to a final concentration of 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). For Mass-Spec (MS) compatible applications, formic acid can be used as a modifier instead of phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).
Cross-Validation Workflow
Cross-validation is the process of comparing results from two distinct analytical methods to ensure the accuracy and reliability of the data.[3] The following workflow outlines the key steps for cross-validating the GC-MS and HPLC methods for this compound.
Caption: Workflow for the cross-validation of GC-MS and HPLC methods.
Signaling Pathway and Logical Relationship Diagrams
The selection of an appropriate analytical method can be guided by the properties of the analyte and the requirements of the analysis.
Caption: Decision tree for selecting an analytical method for this compound.
By following these protocols and the cross-validation workflow, researchers can confidently select and validate the most appropriate analytical method for their specific needs, ensuring the generation of reliable and reproducible data for this compound.
References
Safety Operating Guide
1-Ethoxy-3-fluorobenzene proper disposal procedures
Proper handling and disposal of 1-Ethoxy-3-fluorobenzene are critical for ensuring laboratory safety and environmental protection. This substance must be treated as hazardous chemical waste and disposed of in accordance with institutional policies and government regulations. Under no circumstances should it be discharged into sewer systems or disposed of in regular trash[1][2].
The following procedures provide a comprehensive guide for the safe disposal of this compound and associated contaminated materials.
Safety and Hazard Summary
Before handling, it is essential to be aware of the hazards associated with this compound. While specific data for this compound is limited, related fluorinated aromatic compounds are generally classified with the following hazards. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer.
| Hazard Information | Description |
| Physical Hazards | May be a flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back[3][4]. Keep away from heat, sparks, and open flames[3][4]. |
| Health Hazards | May cause skin irritation, serious eye damage, and respiratory irritation[5]. Avoid contact with skin and eyes and do not breathe vapors[6][7]. |
| Environmental Hazards | May be toxic to aquatic life with long-lasting effects[3]. Avoid release to the environment and prevent entry into drains or surface water[3][6][7]. |
| Primary Disposal Route | Dispose of as hazardous waste through a licensed chemical destruction plant, often via controlled incineration with flue gas scrubbing[2]. |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for collecting and disposing of this compound waste in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Ensure appropriate PPE is worn at all times when handling this compound.
-
Gloves: Wear chemically impermeable gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard lab coat is required.
-
Ventilation: Handle the chemical waste inside a certified chemical fume hood to avoid inhalation of vapors[6].
Step 2: Waste Collection and Segregation
Proper segregation is crucial to prevent dangerous reactions and ensure compliant disposal.
-
Unused or Waste this compound (Liquid):
-
Collect in a dedicated, compatible waste container. The original manufacturer's container is often a good choice[8].
-
Ensure the container is made of appropriate material (e.g., glass or chemically resistant plastic) and has a leak-proof, screw-on cap[8][9][10]. Do not use corks or parafilm to seal the container[8].
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
-
Contaminated Solid Waste (Lab Trash):
Step 3: Labeling and Storage
All waste containers must be correctly labeled and stored.
-
Labeling: Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound."
-
The specific hazards (e.g., Flammable, Irritant).
-
The date accumulation started.
-
-
Storage:
-
Keep waste containers securely capped at all times, except when adding waste[8][9][11].
-
Store the containers in a designated "Satellite Accumulation Area" (SAA) within the lab[9].
-
Use secondary containment, such as a lab tray, to capture any potential spills or leaks. The secondary container should be able to hold 110% of the volume of the primary container[8].
-
Segregate the waste from incompatible materials, such as oxidizing agents[9].
-
Step 4: Disposal of Empty Containers
Empty containers that held this compound must also be managed as hazardous waste.
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol)[11][12].
-
Crucially, the first rinsate must be collected and disposed of as hazardous chemical waste [10][12]. Subsequent rinses may also need to be collected, depending on local regulations and the toxicity of the substance[12].
-
After triple-rinsing and air-drying in a fume hood, deface the original label and dispose of the container as instructed by your EHS office, which may allow for disposal in regular trash or glass recycling[11].
Step 5: Final Disposal
-
Once a waste container is full or has been in storage for the maximum allowed time (e.g., 90 days), arrange for disposal[8].
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to request a waste pickup[8][11].
-
Follow their specific instructions for collection and transport.
Disposal Process Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. acs.org [acs.org]
- 2. echemi.com [echemi.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.cn [capotchem.cn]
- 6. echemi.com [echemi.com]
- 7. carlroth.com [carlroth.com]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 1-Ethoxy-3-fluorobenzene
Essential Safety and Handling Guide for 1-Ethoxy-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Hazard Summary and Personal Protective Equipment (PPE)
While specific GHS classifications for this compound are not definitively established, related fluorinated aromatic ethers are often flammable liquids and may cause skin and eye irritation. A thorough risk assessment should be conducted before handling. The following table summarizes the recommended PPE.
| Scenario | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine laboratory use (small quantities) | Chemical splash goggles | Nitrile or neoprene gloves, laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Handling larger quantities or potential for aerosol generation | Chemical splash goggles and a face shield | Nitrile or neoprene gloves, chemical-resistant apron over a laboratory coat | Air-purifying respirator with organic vapor cartridges |
| Spill cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or neoprene gloves, chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing risks when working with this compound.
1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible.
-
Assemble all necessary equipment (glassware, stirrers, etc.) and reagents within the fume hood.
-
Have a chemical spill kit readily available.
2. Handling:
-
Always wear the appropriate PPE as outlined in the table above.
-
Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.
-
Ground all equipment to prevent static discharge, as the compound may be flammable.
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
3. Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after completing work.
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure environmental and personal safety.
-
Chemical Waste: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. The container should be marked as "Hazardous Waste: Halogenated Organic Compound." The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, or glassware, that are contaminated with this compound should be placed in a sealed container and disposed of as hazardous waste.
-
Empty Containers: Containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
